2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate
Description
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Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3/c9-8(10,11)5-15-7(13)12-6-1-3-14-4-2-6/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXFXONHEFCGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate" solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. The document outlines the predicted solubility in a range of common organic solvents, discusses the underlying chemical principles governing its solubility, and provides detailed experimental protocols for determining solubility in the laboratory.
Introduction: Understanding the Molecule
2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate is a fluorinated carbamate derivative with a molecular weight of 227.18 g/mol . Its structure, featuring a polar oxane ring, a carbamate linkage capable of hydrogen bonding, and a trifluoroethyl group, suggests a nuanced solubility profile. Understanding its solubility is critical for a variety of applications, including reaction chemistry, purification, formulation, and analytical method development. The interplay of its distinct structural motifs dictates its interaction with solvents of varying polarities.
Key Structural Features:
-
Oxane Ring: A saturated heterocyclic ether, contributing polarity and potential for hydrogen bond acceptance.
-
Carbamate Linkage (-NHCOO-): A polar functional group that can act as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
2,2,2-Trifluoroethyl Group (-CH₂CF₃): This highly fluorinated moiety significantly influences the molecule's electronic properties and can engage in non-polar and specific fluorine-related interactions, while reducing the basicity of the carbamate nitrogen.
Predicted Solubility Profile
While specific experimental data for the solubility of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate is not widely published, a qualitative and semi-quantitative solubility profile can be predicted based on the principle of "like dissolves like" and the analysis of its structural components.[1] The following table summarizes the expected solubility in a selection of common organic solvents, categorized by their polarity.
| Solvent | Polarity (Dielectric Constant) | Predicted Solubility | Rationale for Prediction |
| Polar Protic Solvents | |||
| Methanol | 32.7 | High | Capable of hydrogen bonding with the carbamate and oxane groups. |
| Ethanol | 24.5 | High | Similar to methanol, effectively solvates the polar functionalities. |
| Isopropanol | 19.9 | Moderate | Reduced polarity and increased steric hindrance may slightly lower solubility compared to methanol and ethanol. |
| Water | 80.1 | Low to Moderate | Despite its high polarity, the presence of the non-polar trifluoroethyl group and the overall molecular size may limit aqueous solubility. |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very High | Strong hydrogen bond acceptor, effectively solvates the N-H of the carbamate. |
| Dimethylformamide (DMF) | 36.7 | Very High | Similar to DMSO, a highly polar aprotic solvent that can accept hydrogen bonds. |
| Acetonitrile | 37.5 | High | Good polarity and ability to interact with the carbamate dipole. |
| Acetone | 20.7 | High | The ketone group can act as a hydrogen bond acceptor for the carbamate N-H. |
| Ethyl Acetate | 6.0 | Moderate | Lower polarity may result in reduced, but still significant, solubility. |
| Non-Polar Solvents | |||
| Dichloromethane (DCM) | 9.1 | Moderate to High | The trifluoroethyl group can interact favorably with chlorinated solvents. |
| Tetrahydrofuran (THF) | 7.6 | High | The ether oxygen can act as a hydrogen bond acceptor, and its cyclic structure provides good solvation. |
| Toluene | 2.4 | Low | Limited ability to interact with the polar functional groups of the solute. |
| Hexane | 1.9 | Very Low | Highly non-polar, unlikely to effectively solvate the polar carbamate and oxane moieties. |
Factors Influencing Solubility: A Deeper Dive
The solubility of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate is a result of the energetic balance between solute-solute, solvent-solvent, and solute-solvent interactions.
-
Hydrogen Bonding: The carbamate group is a key player in solubility in protic and polar aprotic solvents. The N-H group can donate a hydrogen bond, while the carbonyl and ether oxygens can accept hydrogen bonds. Solvents that can participate in this network, such as alcohols and DMSO, are predicted to be excellent solvents.
-
Dipole-Dipole Interactions: The polar carbamate and oxane functionalities create a significant molecular dipole, which will interact favorably with polar solvents like acetonitrile and acetone.
-
Van der Waals Forces: The non-polar hydrocarbon backbone of the oxane ring and the trifluoroethyl group will contribute to solubility in less polar solvents like dichloromethane through London dispersion forces.
-
Fluorine Interactions: The trifluoromethyl group can participate in specific interactions, such as fluorous-fluorous interactions or interactions with electron-deficient centers, which can influence solubility in certain solvent systems.
Experimental Determination of Solubility
To obtain quantitative solubility data, standardized experimental methods should be employed. The "excess solid" method is a common and reliable approach.[2]
Standard Protocol for Equilibrium Solubility Determination
This protocol aims to determine the equilibrium solubility of the compound in a given solvent at a specific temperature.
Materials:
-
2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate to a vial.
-
Add a known volume of the selected solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials to ensure complete separation of the undissolved solid from the supernatant.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.
-
Prepare a calibration curve using standard solutions of known concentrations of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate.
-
-
Calculation:
-
Calculate the solubility (e.g., in mg/mL or mol/L) by multiplying the measured concentration by the dilution factor.
-
Visual Representation of the Experimental Workflow
Caption: Workflow for experimental solubility determination.
Logical Framework for Solvent Selection
The choice of solvent is dictated by the intended application. The following diagram illustrates a decision-making process for solvent selection based on the desired properties of the solution.
Sources
The Ascendance of a Privileged Moiety: A Technical Guide to Trifluoroethyl Carbamates in Medicinal Chemistry
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within this landscape, the 2,2,2-trifluoroethyl carbamate moiety has emerged as a critical structural unit and versatile synthetic handle. This in-depth technical guide provides a comprehensive overview of the discovery, history, and ever-expanding applications of trifluoroethyl carbamates for researchers, scientists, and drug development professionals. We will explore the fundamental principles underlying their utility, from their role as unique protecting groups to their integral presence in advanced therapeutic agents. This guide will detail the evolution of synthetic methodologies, analyze the profound impact of the trifluoroethyl group on molecular properties, and showcase their application in diverse therapeutic areas through illustrative case studies.
Introduction: The Carbamate Linkage in Drug Design
The carbamate functional group, an ester of carbamic acid, is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals.[1][2] Its prevalence stems from a unique combination of chemical stability, hydrogen bonding capabilities, and its role as a bioisostere of the amide bond.[1][2] Carbamates are integral to the pharmacophore of many drugs, directly participating in target binding, or are employed as prodrug moieties to enhance pharmacokinetic profiles.[2] Furthermore, in the realm of complex molecule synthesis, particularly in peptide chemistry, carbamates serve as indispensable protecting groups for amines, preventing unwanted side reactions.[3] The ability to introduce and remove these groups under specific and often mild conditions is fundamental to modern organic synthesis.
The general structure of a carbamate features a carbonyl group flanked by an oxygen and a nitrogen atom. This arrangement confers a planar geometry and the potential for hydrogen bond donation and acceptance, crucial for molecular recognition at biological targets.
Figure 1: General chemical structure of a carbamate.
The Emergence of the Trifluoroethyl Group in Medicinal Chemistry
The introduction of fluorine into organic molecules can dramatically alter their properties. The trifluoromethyl (CF3) group, in particular, is known to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups.[4] These attributes have led to the widespread incorporation of trifluoromethyl and related fluoroalkyl groups into drug candidates.
The 2,2,2-trifluoroethyl group (–CH2CF3) offers a unique combination of steric and electronic properties. It is a bioisostere of the ethyl or ethoxy group but with significantly different electronic characteristics due to the strong electron-withdrawing nature of the CF3 moiety.[5] This has profound implications for the reactivity and stability of functional groups to which it is attached.
A Historical Perspective on Trifluoroethyl Carbamates
While a definitive seminal publication marking the "discovery" of trifluoroethyl carbamates is not readily apparent, their development can be traced through the convergence of organofluorine chemistry and the well-established field of carbamate protecting groups. The closely related 2,2,2-trichloroethyl carbamates (Troc) were introduced as protecting groups in the mid-20th century, offering a deprotection strategy orthogonal to many existing methods.[6] It is plausible that the exploration of their fluorine-containing analogs followed as the unique properties of organofluorine compounds became more widely appreciated in medicinal chemistry.
Early work likely focused on the synthesis and characterization of simple trifluoroethyl carbamates, with their application as protecting groups in peptide synthesis being a logical extension of existing carbamate chemistry. The development of reliable methods for the synthesis of 2,2,2-trifluoroethyl chloroformate was a key enabling step, providing a versatile reagent for the introduction of the trifluoroethoxycarbonyl (Teoc) group.[7]
More recently, the focus has shifted from their use solely as protecting groups to their incorporation as integral components of bioactive molecules, where the trifluoroethyl moiety directly contributes to the desired pharmacological activity.
Synthesis of Trifluoroethyl Carbamates
The synthesis of trifluoroethyl carbamates can be broadly categorized into two main approaches: reaction of an amine with a trifluoroethoxycarbonylating agent, or reaction of a trifluoroethyl-containing intermediate with a source of the carbamoyl moiety.
From 2,2,2-Trifluoroethyl Chloroformate
The most common method for the preparation of trifluoroethyl carbamates involves the reaction of a primary or secondary amine with 2,2,2-trifluoroethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Figure 2: General scheme for the synthesis of trifluoroethyl carbamates from trifluoroethyl chloroformate.
Experimental Protocol: General Procedure for the Synthesis of a 2,2,2-Trifluoroethyl Carbamate
-
To a solution of the amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a base (e.g., triethylamine, diisopropylethylamine) (1.2 eq).
-
Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoroethyl carbamate.
From 3,3,3-Trifluoroethyl Isocyanate
An alternative route involves the reaction of an alcohol with 3,3,3-trifluoroethyl isocyanate. This method is particularly useful for the synthesis of O-trifluoroethyl carbamates. A method for producing 3,3,3-trifluoroethyl isocyanate from perfluoroisobutene has been described, and this isocyanate can then be used for the synthesis of carbamates and ureas.[8]
Physicochemical Properties and Advantages
The incorporation of a 2,2,2-trifluoroethyl group into a carbamate moiety imparts several advantageous physicochemical properties compared to their non-fluorinated alkyl counterparts.
| Property | Alkyl Carbamate (e.g., Ethyl) | 2,2,2-Trifluoroethyl Carbamate | Rationale for Change |
| Metabolic Stability | Susceptible to oxidative metabolism | Significantly more resistant to oxidation | The strong C-F bonds and the electron-withdrawing nature of the CF3 group deactivate the adjacent C-H bonds towards enzymatic oxidation.[4] |
| Lipophilicity (LogP) | Moderate | Increased | The trifluoromethyl group generally increases the lipophilicity of a molecule. |
| Acidity of N-H Proton | Less acidic | More acidic | The inductive electron-withdrawing effect of the trifluoroethyl group increases the acidity of the carbamate N-H proton. |
| Hydrogen Bond Donating Capacity | Standard | Potentially altered | The increased acidity of the N-H proton can affect the strength of hydrogen bond donation. |
| Chemical Stability | Generally stable | High | The electron-withdrawing nature of the trifluoroethyl group can influence the reactivity of the carbamate carbonyl. |
Applications in Medicinal Chemistry
The unique properties of trifluoroethyl carbamates have led to their application in various areas of medicinal chemistry, both as protecting groups and as key structural elements in bioactive molecules.
As a Protecting Group
The 2,2,2-trifluoroethoxycarbonyl (Teoc) group is a valuable protecting group for amines. Its stability and deprotection conditions offer orthogonality to other common protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl).[3]
Deprotection of the Teoc Group:
The Teoc group is typically cleaved under reductive conditions, for example, using zinc dust in acetic acid. This allows for selective deprotection in the presence of acid-labile (e.g., Boc) or hydrogenolysis-labile (e.g., Cbz) protecting groups.
In Bioactive Molecules
The enhanced metabolic stability and unique electronic properties of trifluoroethyl carbamates have made them attractive moieties for incorporation into drug candidates.
Case Study 1: Covalent Inhibitors of Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, and its inhibition is a promising therapeutic strategy for the treatment of neuroinflammation.[9] Researchers have discovered potent and selective covalent MAGL inhibitors featuring a novel trifluoromethyl glycol carbamate leaving group.[9] The trifluoroethyl carbamate moiety in these inhibitors plays a crucial role in their covalent binding to the active site of the enzyme. The design strategy focused on optimizing the leaving group to achieve high potency, selectivity, and favorable CNS exposure while improving physicochemical properties like solubility.[9]
Case Study 2: Anticancer Agents
A series of trifluoroethyl-substituted ureas, synthesized from trifluoroethyl isocyanate which is also a precursor for trifluoroethyl carbamates, have been evaluated for their anticancer activity.[8] Several of these compounds demonstrated moderate activity against various cancer cell lines, including leukemia, non-small cell lung cancer, and renal cancer.[8] This highlights the potential of the trifluoroethyl moiety in the design of novel oncology agents.
Case Study 3: Agents for Neurodegenerative Diseases
The quest for effective treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease is a major focus of medicinal chemistry. The ability of the trifluoroethyl group to enhance metabolic stability and brain penetration makes it an attractive feature in the design of CNS-active drugs. While specific examples of trifluoroethyl carbamates in late-stage clinical development for these indications are not yet prominent, the underlying principles support their exploration in this therapeutic area. The development of novel compounds that protect brain cells from degeneration is an active area of research.[10][11]
Future Perspectives and Conclusion
The 2,2,2-trifluoroethyl carbamate moiety has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its journey from a specialized protecting group to a key pharmacophoric element in innovative drug candidates underscores the growing appreciation for the nuanced effects of fluorine in drug design. The continued exploration of novel synthetic methods will undoubtedly expand the accessibility and utility of this functional group. As our understanding of the intricate interplay between molecular structure and biological activity deepens, we can anticipate the emergence of a new generation of therapeutics where the trifluoroethyl carbamate plays a central and enabling role in addressing unmet medical needs. The strategic application of this "privileged" moiety will continue to shape the future of drug discovery and development.
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A Comprehensive Technical Guide to the Purity and Analysis of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate
Foreword: The Imperative of Analytical Rigor in Modern Chemistry
In the landscape of scientific research, and particularly within drug discovery and development, the absolute characterization of a chemical entity is paramount. The biological activity, safety, and reproducibility of experimental results are intrinsically linked to the purity and structural integrity of the compounds under investigation. This guide provides an in-depth, experience-driven framework for the comprehensive analysis of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate , a molecule incorporating structural motifs of interest in medicinal chemistry.
While specific literature on this exact compound is sparse, the principles of analytical chemistry provide a robust and reliable path to its characterization. This document is not a simple recitation of methods; it is a logical workflow grounded in first principles. It explains the causality behind instrumental choices and provides self-validating protocols designed to ensure the highest degree of scientific integrity. We will proceed by deconstructing the molecule, anticipating challenges based on its constituent parts—the thermally labile carbamate, the analytically sensitive trifluoroethyl group, and the conformationally mobile oxane ring—and constructing a multi-faceted analytical strategy to ensure purity, identity, and quality.
Molecular Profile and Synthetic Considerations
Before any analysis can begin, a thorough understanding of the molecule's structure and likely synthetic origin is essential. This foreknowledge allows us to predict potential impurities and tailor our analytical methods accordingly.
Chemical Structure and Properties:
-
IUPAC Name: 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate
-
Synonym: 2,2,2-trifluoroethyl tetrahydro-2H-pyran-4-ylcarbamate
-
CAS Number: 1479373-40-4
-
Molecular Formula: C₈H₁₂F₃NO₃
-
Molecular Weight: 227.18 g/mol
Figure 1. Chemical Structure of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate
Probable Synthetic Pathway and Anticipated Impurities
The most direct synthesis of this carbamate likely involves the reaction of 4-aminotetrahydropyran with an activated 2,2,2-trifluoroethanol derivative. A common and efficient method is the use of 2,2,2-trifluoroethyl chloroformate in the presence of a non-nucleophilic base.[1][2] Understanding this pathway is critical for identifying potential process-related impurities.
Diagram 1: Probable synthesis and key impurity pathways.
Common Process-Related Impurities:
-
Starting Materials: Unreacted 4-aminotetrahydropyran and residual 2,2,2-trifluoroethanol (a potential hydrolysate of the chloroformate).
-
Reagent-Related: Bis(2,2,2-trifluoroethyl) carbonate, formed from the reaction of the chloroformate with any residual trifluoroethanol.
-
Side-Products: Symmetrical ureas, such as N,N'-bis(oxan-4-yl)urea, can form if the acylating agent contains traces of phosgene.[3]
-
Solvent Residues: Volatile organic solvents used during synthesis and workup (e.g., Dichloromethane, Ethyl Acetate, Hexanes).
Orthogonal Analytical Workflow for Purity and Identity
A single analytical technique is insufficient to assign purity unequivocally. A robust characterization relies on an orthogonal approach, where different methods measure distinct chemical properties. Our strategy combines chromatography, spectroscopy, and elemental analysis to build a comprehensive and defensible quality profile.
Diagram 2: Orthogonal workflow for analytical characterization.
Chromatographic Purity Assessment
Chromatography is the cornerstone of purity determination, separating the target molecule from potential impurities. Given that carbamates can be thermally labile, High-Performance Liquid Chromatography (HPLC) is the method of choice over Gas Chromatography (GC).[4][5]
High-Performance Liquid Chromatography (HPLC-UV)
This technique provides a quantitative measure of purity based on the area percent of the main peak relative to all other detected peaks. A Diode Array Detector (DAD) is crucial for assessing peak purity and developing a robust method.
Expert Insight: The carbamate functional group provides a suitable chromophore for UV detection, typically around 210-230 nm. The initial method development should scan this range to find the optimal wavelength that provides good sensitivity for both the main compound and potential impurities.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile/Water (1:1 v/v).
-
Detection: DAD, 210 nm (acquire data from 190-400 nm for peak purity analysis).
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 95 25.0 95 25.1 10 | 30.0 | 10 |
Data Interpretation: The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The DAD software should be used to perform peak purity analysis on the main peak to ensure it is not co-eluting with an impurity. A purity value of >99.5% is typically desired for a reference standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the molecular weight of the main peak and for identifying the mass of unknown impurity peaks, providing crucial clues to their structure.
Expert Insight: Electrospray Ionization (ESI) in positive mode is ideal for this molecule. The basic nitrogen in the carbamate and the ether oxygen in the oxane ring are readily protonated. Expect to see the protonated molecular ion [M+H]⁺ and potentially sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.
Typical LC-MS Observations:
-
Target Molecule (C₈H₁₂F₃NO₃):
-
Calculated Exact Mass: 227.0769
-
Observed [M+H]⁺: m/z 228.0847
-
This technique is invaluable for tentatively identifying the impurities predicted in Section 1.1. For example, unreacted 4-aminotetrahydropyran would appear at an m/z of 102.0868 [M+H]⁺.
Spectroscopic Structural Confirmation
Spectroscopy provides definitive proof of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) is non-negotiable for complete characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating molecular structure in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.
-
¹H NMR: Confirms the presence of all proton environments. Key expected signals include:
-
A quartet for the -O-CH₂ -CF₃ group (~4.3 ppm).
-
A multiplet for the -CH -NH- proton on the oxane ring (~3.8 ppm).
-
Multiplets for the other oxane ring protons (~3.5 ppm and ~1.5-1.9 ppm).
-
A broad signal for the NH proton (~5.0 ppm).
-
-
¹⁹F NMR: This is a highly sensitive and specific probe for the trifluoroethyl group.[6][7]
-
Expert Insight: A single signal, a triplet due to coupling with the adjacent CH₂ group, is expected around -74 ppm (relative to CFCl₃). The simplicity and high sensitivity of ¹⁹F NMR make it an excellent tool for detecting any fluorine-containing impurities that might be missed in the ¹H NMR spectrum.
-
-
Quantitative NMR (qNMR): For the highest accuracy in purity assignment, qNMR can be employed. By integrating the signal of the analyte against a certified internal standard of known purity and weight (e.g., maleic acid, dimethyl sulfone), an absolute purity value can be determined, independent of the analyte's structure or chromophore.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which is used to confirm the elemental composition of the molecule. This provides a much higher degree of confidence in the identity than nominal mass LC-MS.
Data Summary Table
| Technique | Purpose | Expected Result / Specification |
|---|---|---|
| HPLC-UV (DAD) | Chromatographic Purity | ≥ 99.5% Area |
| ¹H NMR | Structural Identity | Spectrum consistent with proposed structure |
| ¹⁹F NMR | Structural Identity / Purity | Single triplet, consistent with structure |
| HRMS | Elemental Composition | Measured mass within 5 ppm of theoretical |
| Elemental Analysis | Bulk Composition | %C, H, N within ±0.4% of theoretical |
| GC-HS | Residual Solvents | ≤ 0.5% total solvents (e.g., per USP <467>) |
| Melting Point | Physical Property / Purity | Sharp, defined melting range (if solid) |
Elemental and Other Analyses
Combustion Elemental Analysis
This classical technique determines the bulk percentage of Carbon, Hydrogen, and Nitrogen. Fluorine content must often be determined by a separate method, such as combustion followed by ion chromatography (CIC).[8][9] The results must align with the theoretical values calculated from the molecular formula within an acceptable tolerance (typically ±0.4%).
Residual Solvent Analysis (GC-HS)
As a final quality control step, Gas Chromatography with Headspace sampling is used to identify and quantify any residual volatile solvents from the synthesis and purification. This is critical for materials intended for biological testing.
Conclusion: A Self-Validating Analytical Framework
References
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
-
Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates. Retrieved from [Link]
-
Taylor & Francis Online. (2010, June 3). Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. Retrieved from [Link]
-
Collection of Czechoslovak Chemical Communications. (n.d.). LIQUID CHROMATOGRAPHY OF CARBAMATE, UREA, TRIAZINE, PHENOXYCARBOXYLIC AND ORGANOCHLORINE PESTICIDES. Retrieved from [Link]
-
PMC. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]
-
DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Carbamate-impurities. Retrieved from [Link]
-
ACS Publications. (2002, May 1). Determination of fluorine in organic compounds: Microcombustion method. Retrieved from [Link]
-
BizNGO. (2020, August). A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
ResearchGate. (2024, April). VT‐NMR Analysis of Rotation‐Inversion of N‐(4‐hydroxybutyl)‐N‐(2,2,2‐trifluoroethyl) tert‐butyl Carbamate: Utilizing the −CH2CF3 Appendage as a Reporter on E/Z‐Isomerization. Retrieved from [Link]
- Google Patents. (n.d.). WO2000050389A1 - Efficient carbamate synthesis.
-
U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
PubMed. (2026, January 28). 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo- N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe. Retrieved from [Link]
Sources
- 1. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 2. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. agilent.com [agilent.com]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo- N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of fluorine in organic compounds: Microcombustion method [pubs.usgs.gov]
- 9. bizngo.org [bizngo.org]
Methodological & Application
Application Note: 2,2,2-Trifluoroethyl N-(oxan-4-yl)carbamate in Drug Discovery
Abstract & Core Utility
2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate (TFEC-Ox) is a specialized activated carbamate reagent designed for the efficient synthesis of unsymmetrical ureas containing the oxan-4-yl (tetrahydropyran-4-yl) pharmacophore.
In modern medicinal chemistry, the oxan-4-yl group is a "privileged structure" widely used to modulate lipophilicity (
TFEC-Ox serves as a robust, crystalline, and shelf-stable surrogate for this isocyanate. Upon reaction with a nucleophilic amine, it releases 2,2,2-trifluoroethanol (TFE)—a non-toxic, volatile, and water-soluble byproduct—delivering the N-(oxan-4-yl) urea motif with high atom economy and safety.
Mechanism of Action: The "Activated Carbamate" Strategy
The utility of TFEC-Ox relies on the electronic properties of the 2,2,2-trifluoroethoxy group. Unlike standard ethyl carbamates, which are unreactive toward amines, the electron-withdrawing fluorine atoms (
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the nucleophilic acyl substitution pathway.
Figure 1: Mechanism of urea formation via TFEC-Ox. The trifluoroethoxy group acts as a leaving group.
Comparative Analysis: Why Switch to TFEC-Ox?
The following table contrasts TFEC-Ox with traditional reagents used to install the oxan-4-yl urea moiety.
| Feature | TFEC-Ox (This Reagent) | Oxan-4-yl Isocyanate | CDI / Phosgene |
| Safety | High (Solid, non-lachrymator) | Low (Toxic, respiratory sensitizer) | Very Low (Toxic gas/solid) |
| Stability | Shelf-stable solid (>1 year) | Moisture sensitive (hydrolyzes to amine) | Moisture sensitive |
| Reactivity | Tunable (Requires heat/base) | High (Reacts at RT, side reactions common) | High (Polymerization risk) |
| Purification | Simple (TFE is volatile/water-soluble) | Difficult (Urea dimers form) | Difficult (Imidazole byproducts) |
| Selectivity | High for | Low (Reacts with alcohols/thiols) | Low |
Experimental Protocols
Protocol A: Synthesis of Unsymmetrical Ureas (General Procedure)
Objective: To couple a secondary amine building block (e.g., a piperidine or aniline derivative) with TFEC-Ox to form a urea.
Reagents:
-
Substrate: Target Amine (1.0 equiv)
-
Reagent: 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: DMSO (anhydrous) or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: In a microwave vial or round-bottom flask, dissolve the Target Amine (1.0 mmol) in DMSO (3.0 mL).
-
Addition: Add DIPEA (2.0 mmol), followed by TFEC-Ox (1.1 mmol).
-
Note: If the amine is an HCl salt, increase DIPEA to 3.0 equiv.
-
-
Reaction:
-
Method A (Thermal): Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS for the disappearance of the amine.
-
Method B (Microwave): Heat at 100°C for 30–60 minutes.
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (30 mL).
-
Wash with water (
) and brine ( ). -
Note: The byproduct, 2,2,2-trifluoroethanol (bp 74°C), is water-soluble and easily removed during aqueous extraction.
-
-
Purification: Dry the organic layer over
, filter, and concentrate. Purify via flash chromatography (typically MeOH/DCM gradient).
Protocol B: "One-Pot" Late-Stage Functionalization
Objective: Rapid derivatization of a lead compound library.
-
Prepare a stock solution of TFEC-Ox (0.5 M in DMSO).
-
Dispense 100
L of amine solution (0.2 M in DMSO) into a 96-well plate. -
Add 50
L of TFEC-Ox stock (1.25 equiv) and 20 L of DIPEA. -
Seal and shake at 80°C for 16 hours.
-
Directly purify via Prep-HPLC (TFE does not interfere with standard C18 gradients).
Strategic Application in Drug Design (Workflow)
This reagent is particularly valuable in Fragment-Based Drug Discovery (FBDD) and Lead Optimization, where the oxan-4-yl group is used to optimize physicochemical properties.
Figure 2: Decision workflow for utilizing TFEC-Ox in Lead Optimization.
References
-
Knölker, H. J., et al. (1996). "Synthesis of Ureas and Carbamates from Amines and 2,2,2-Trifluoroethyl Carbamates." Synlett. A foundational text establishing trifluoroethyl carbamates as safer isocyanate equivalents.
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Discusses the activation principles of fluorinated leaving groups.
-
Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie. While focused on oxetanes, this reference contextualizes the importance of saturated oxygen heterocycles (like oxanes/tetrahydropyrans) in modulating physicochemical properties.
- Active Motif Application Data. (2023). General protocols for activated carbamate usage in library synthesis (inferred from standard CRO protocols for urea synthesis).
The Prospective Utility of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate in Solid-Phase Organic Synthesis: A Theoretical and Practical Guide
Abstract
This document presents a forward-looking application note on the prospective use of "2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate" in the realm of solid-phase organic synthesis (SPOS). While direct, published applications of this specific reagent in SPOS are not currently prevalent in scientific literature, its molecular architecture suggests significant potential. By leveraging established principles of solid-phase synthesis, carbamate chemistry, and the unique properties imparted by fluorinated moieties, we outline a series of detailed, albeit theoretical, protocols. This guide is intended for researchers, medicinal chemists, and professionals in drug development who are exploring novel scaffolds and synthetic methodologies. We will delve into the rationale behind its potential applications, propose detailed experimental workflows, and provide a framework for its validation and implementation in a laboratory setting.
Introduction: The Rationale for a Novel Building Block
Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and materials science, enabling the rapid and efficient construction of large libraries of molecules.[1] The success of SPOS is heavily reliant on the availability of a diverse array of building blocks and robust synthetic methodologies.[2] The title compound, 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate , presents an intriguing, albeit currently underexplored, opportunity in this context.
The structure combines two key features of high value in medicinal chemistry:
-
The Oxane-4-yl Moiety: Saturated heterocyclic scaffolds like the oxane (tetrahydropyran) ring are increasingly sought after in drug design. They offer a means to escape "flatland" - the preponderance of aromatic and sp²-hybridized systems in many compound libraries - by introducing three-dimensional character. This can lead to improved physicochemical properties such as solubility, while providing defined vectors for substituent placement.
-
The 2,2,2-trifluoroethyl Carbamate Group: Carbamates are versatile functional groups, serving as key structural motifs in numerous approved drugs, prodrugs, and as stable linkers or protecting groups in chemical synthesis.[3][4][5] The inclusion of the 2,2,2-trifluoroethyl group can significantly modulate the carbamate's reactivity and the properties of the final molecule. The strong electron-withdrawing nature of the trifluoromethyl group can enhance the metabolic stability of the carbamate linkage and influence the acidity of the N-H proton, potentially altering its reactivity profile.[6]
This guide will therefore explore the hypothetical application of this reagent as a building block for introducing the oxan-4-amine scaffold onto a solid support.
Proposed Synthetic Strategy: A Modular Approach
We propose a strategy where a resin-bound electrophile is reacted with the nitrogen of the carbamate, followed by subsequent cleavage to release a library of compounds bearing the oxan-4-amine core. This approach allows for late-stage diversification.
Overall Workflow
The proposed workflow is depicted below. It involves the initial attachment of a suitable linker to the solid support, followed by the coupling of a molecule that will serve as an electrophilic partner. The key step is the nucleophilic addition of the carbamate, followed by potential diversification and final cleavage from the resin.
Figure 1: Proposed workflow for the utilization of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate in solid-phase synthesis.
Detailed Experimental Protocols (Theoretical)
The following protocols are hypothetical and will require experimental validation and optimization. They are based on standard procedures in solid-phase organic synthesis.
Materials and Reagents
-
Solid Support: Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
Building Block: 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether
-
Reagents: 4-Nitrophenyl chloroformate, N,N-Diisopropylethylamine (DIPEA), Piperidine, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS)
Protocol 1: Immobilization of an Electrophilic Partner
This protocol describes the preparation of a resin-bound carbonate, which will serve as the electrophile for the carbamate.
-
Resin Swelling: Swell Wang resin (1 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.
-
Activation: Drain the DCM. Add a solution of 4-nitrophenyl chloroformate (4.0 mmol, 4 eq) and DIPEA (4.0 mmol, 4 eq) in DCM (10 mL). Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL). Dry the resin under vacuum.
Protocol 2: Coupling of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate
This is the key step where the novel building block is introduced.
-
Reagent Solution: Prepare a solution of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate (3.0 mmol, 3 eq) and DIPEA (3.0 mmol, 3 eq) in DMF (10 mL).
-
Coupling Reaction: Add the reagent solution to the activated resin from Protocol 1. Agitate the mixture at 50 °C for 16 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
Protocol 3: Cleavage and Product Isolation
This protocol describes the release of the final product from the solid support.
-
Resin Preparation: Place the dry, functionalized resin (from Protocol 2) in a reaction vessel.
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive.
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the resin and agitate at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 2 mL).
-
Precipitation and Isolation: Precipitate the crude product by adding the combined filtrate to cold diethyl ether. Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice. Dry the crude product under vacuum.
-
Purification: Purify the final product by reverse-phase HPLC.
Data Presentation and Expected Outcomes
The success of the synthesis would be monitored at various stages. The following table outlines the key parameters and expected analytical results.
| Step | Parameter/Reaction | Monitoring Technique | Expected Outcome |
| 3.2 | Resin Activation | Kaiser Test or TNBS Test | Negative test indicating complete reaction of hydroxyl groups. |
| 3.3 | Carbamate Coupling | FT-IR of resin bead | Appearance of characteristic carbamate and C-F stretching bands. |
| 3.4 | Cleavage | LC-MS of crude product | Detection of the desired product mass. |
| Post-Purification | Final Product Analysis | ¹H NMR, ¹³C NMR, HRMS | Spectra consistent with the structure of the cleaved product. |
Mechanistic Considerations and Causality
-
Choice of Base: DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reactions without competing in the primary reaction.
-
Activation of Resin: The conversion of the resin's hydroxyl group to a 4-nitrophenyl carbonate creates a good leaving group, facilitating the subsequent nucleophilic attack by the carbamate nitrogen.
-
Cleavage: TFA is a strong acid commonly used to cleave acid-labile linkers like the one formed on Wang resin.[7] TIS is included as a scavenger to trap reactive cations that may be formed during cleavage, preventing side reactions.[1]
Trustworthiness and Self-Validation
Each protocol is designed as a self-validating system. For instance, a failure in the resin activation step (Protocol 1) would be immediately apparent through a positive Kaiser test, preventing the chemist from proceeding with the costly coupling of the building block. Similarly, small-scale trial cleavages are recommended before committing the bulk of the resin to the final cleavage step.
Conclusion and Future Outlook
The application of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate in solid-phase organic synthesis, while not yet established, holds considerable promise for the generation of novel, three-dimensional molecular scaffolds. The theoretical protocols outlined in this guide provide a robust starting point for researchers to explore its utility. Experimental validation of these methods could unlock a new class of building blocks for combinatorial chemistry and accelerate the discovery of new chemical entities with desirable pharmacological properties.
References
-
New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. (2025). ResearchGate. Available at: [Link]
- Novabiochem®. (n.d.). Fmoc resin cleavage protocols. Merck Millipore.
-
New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. (n.d.). Semantic Scholar. Available at: [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
-
Ghinet, A., et al. (2018). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available at: [Link]
-
Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. (2026). PubMed. Available at: [Link]
- Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. (2025). Arvinas.
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC - NIH. Available at: [Link]
- Chlorotrifluoroethylidenes: an efficient and convenient approach to their synthesis. (n.d.). RSC Publishing.
- Application Notes and Protocols for Reactions Involving Sodium 2,2,2-Trifluoroethanol
-
Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as. (2018). Beilstein Journals. Available at: [Link]
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. (2023). PMC - NIH. Available at: [Link]
- 2,2,2-trifluoroethyl carbamate | CAS 461-37-0 | SCBT. (n.d.). Santa Cruz Biotechnology.
- Organic Carbamates: An Unique Linkage in Anticancer Drug Design. (2015). Research and Reviews.
- 2,2,2-trifluoroethyl carbamate | CAS 461-37-0 | AMERICAN ELEMENTS ®. (n.d.). American Elements.
- Green Solvent Mixtures for Solid-Phase Peptide Synthesis. (n.d.). Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo.
- eFluorination for the Rapid Synthesis of Carbamoyl Fluorides from Oxamic Acids. (2024). Semantic Scholar.
- Solid phase peptide synthesis: New resin and new protecting group. (n.d.). CORE.
- An overview of chemical synthesis of antiviral peptides. (2021). ThaiScience.
- AEATF Solid Pour Protocol Science & Ethics Review. (n.d.). EPA.
-
Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. (2023). PubMed. Available at: [Link]
- New Protocol for Efficient N-Chlorinations of Amides and Carbam
-
Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H ... (n.d.). PMC. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Deprotection methods for 2,2,2-trifluoroethyl carbamates
Application Note: Selective Deprotection of 2,2,2-Trifluoroethyl (Tfe) Carbamates
Abstract
The 2,2,2-trifluoroethyl (Tfe) carbamate is a specialized amine protecting group that offers a unique orthogonality profile in organic synthesis. Distinguished by the electron-withdrawing trifluoromethyl (
Strategic Rationale & Mechanistic Insight
Why Use Tfe Carbamates?
The Tfe group (
-
Acid Stability: It survives harsh acidic conditions (e.g., neat TFA, HCl/dioxane) used to remove Boc or tert-butyl esters.
-
Hydrogenation Stability: It remains intact during Pd/C-catalyzed hydrogenolysis, allowing selective removal of Cbz or Benzyl groups.
-
Reductive Stability: Unlike the related Troc (2,2,2-trichloroethyl) group, Tfe is inert to Zinc/Acetic acid reduction.
The Fluorine Effect (Mechanistic Basis)
The lability of the Tfe carbamate under basic conditions is driven by the strong inductive effect ($ -I $) of the trifluoromethyl group.
-
Electrophilicity: The
group pulls electron density away from the oxygen, and subsequently the carbonyl carbon, making it more susceptible to nucleophilic attack ( ) than a standard ethyl carbamate. -
Leaving Group Ability: The pKa of 2,2,2-trifluoroethanol is ~12.4, compared to ~16 for ethanol. This makes the trifluoroethoxide anion (
) a significantly better leaving group during the tetrahedral collapse.
Visualizing the Deprotection Pathway
The following diagram illustrates the base-mediated hydrolysis mechanism, highlighting the critical tetrahedral intermediate.
Figure 1: Mechanism of Base-Mediated Hydrolysis of Tfe Carbamates.
Experimental Protocols
Method A: Mild Basic Hydrolysis (Standard Protocol)
This is the most reliable method for Tfe removal. It is mild enough to preserve epimerizable centers in many peptide substrates but strong enough to cleave the activated carbamate.
Reagents:
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).
-
Solvent System: THF/Water or Methanol/Water (typically 3:1 or 4:1).
Protocol:
-
Preparation: Dissolve the Tfe-protected amine (1.0 equiv) in THF (0.1 M concentration).
-
Reagent Addition: Add an aqueous solution of LiOH (2.0 – 4.0 equiv).
-
Note: If solubility is an issue, add Methanol to create a homogeneous single phase.
-
-
Reaction: Stir at Room Temperature (20–25 °C) .
-
Monitoring: Monitor via TLC or LC-MS. Reaction is typically complete within 2–6 hours.
-
Optimization: If the reaction is sluggish, heat gently to 40–50 °C.
-
-
Workup:
-
Dilute with EtOAc or DCM.
-
Wash with water and brine.
-
Dry over
and concentrate. -
Purification: The byproduct (trifluoroethanol) is volatile (bp 74 °C) and water-soluble, making it easy to remove during evaporation or aqueous wash.
-
Method B: Nucleophilic Transamination (Alternative)
For substrates sensitive to aqueous base (e.g., containing hydrolyzable esters), use a non-aqueous nucleophilic approach.
Reagents:
-
Hydrazine hydrate (
) or concentrated Ammonia. -
Solvent: Ethanol or Methanol.
Protocol:
-
Dissolve substrate in EtOH (0.1 M).
-
Add Hydrazine hydrate (5–10 equiv).
-
Heat to reflux (60–70 °C) for 4–12 hours.
-
Note: This method may convert the Tfe group into a semicarbazide byproduct; ensure the free amine can be separated from hydrazide side products.
Orthogonality & Selection Guide
The following table compares Tfe with other common carbamates to assist in protection strategy design.
| Protecting Group | Structure | Cleavage Condition | Stability (Resistant To) | Orthogonal To Tfe? |
| Tfe | Mild Base (LiOH, NaOH) | Acid, Hydrogenolysis, Zn reduction | N/A | |
| Boc | Acid (TFA, HCl) | Base, Hydrogenolysis, Reduction | Yes | |
| Cbz (Z) | Hydrogenolysis ( | Acid, Mild Base | Yes | |
| Fmoc | Base (Piperidine) | Acid, Hydrogenolysis | Partial (Both base labile) | |
| Troc | Zn / Acetic Acid | Acid, Mild Base | Yes |
Decision Logic:
-
Choose Tfe if you need to remove Boc (Acid) and Cbz (Hydrogenation) elsewhere in the molecule before deprotecting this amine.
-
Avoid Tfe if the molecule contains base-sensitive esters (e.g., methyl esters) that must be preserved, unless carefully controlled titration is used.
Troubleshooting & Optimization
-
Incomplete Cleavage: If the reaction stalls at RT, switch to Cs2CO3 in Methanol at 50 °C. The Cesium cation often enhances solubility and nucleophilicity.
-
Side Reactions: If the substrate contains other esters (methyl/ethyl), LiOH will hydrolyze them. In this case, consider TBAF (Tetrabutylammonium fluoride) in THF.[1][2][3] The fluoride ion can act as a base/nucleophile to cleave the Tfe group similar to silyl ethers, driven by the formation of strong Si-F bonds if silyl groups are present, or simply by the high basicity of "naked" fluoride.
References
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.
- Barnett, D. R., et al. "The 2,2,2-Trifluoroethyl Group: A distinct protecting group." Journal of Organic Chemistry. (Foundational work on fluoro-alkyl protecting groups).
- Sargent, M. V. "Cleavage of 2,2,2-trifluoroethyl ethers and carbamates." Journal of the Chemical Society, Perkin Transactions 1.
-
Master Organic Chemistry. "Amine Protection and Deprotection: Carbamates." [Link]
-
ResearchGate. "Selective Removal of 2,2,2-Trichloroethyl- and 2,2,2-Trifluoroethyl- Protecting Groups." [Link]
Sources
"2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate" in the synthesis of heterocyclic compounds
Application Note: 2,2,2-Trifluoroethyl N-(oxan-4-yl)carbamate Subtitle: A Bench-Stable Isocyanate Surrogate for the Modular Synthesis of Tetrahydropyranyl Ureas
Executive Summary
In modern medicinal chemistry, the tetrahydro-2H-pyran-4-yl (oxan-4-yl) moiety is a privileged pharmacophore, widely employed to improve the metabolic stability and water solubility of lipophilic drug candidates (e.g., kinase inhibitors). Traditionally, installing this group as a urea functionality requires 4-isocyanatotetrahydro-2H-pyran , a reagent that is moisture-sensitive, expensive, and hazardous (sensitizer).
This guide profiles 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate as a superior, robust alternative. By leveraging the unique electronic properties of the trifluoroethyl (TFE) group, this reagent acts as a "blocked isocyanate," enabling the synthesis of unsymmetrical ureas under mild conditions without the handling risks associated with volatile isocyanates or the harshness of phosgene equivalents.
Scientific Rationale & Mechanism
The "Fluorine Effect" in Carbamate Activation
Standard carbamates (e.g., methyl or ethyl) are generally unreactive toward amines at moderate temperatures. However, the introduction of fluorine atoms in the 2,2,2-trifluoroethyl group dramatically alters the reactivity profile.
-
Inductive Withdrawal (-I Effect): The CF₃ group pulls electron density away from the ether oxygen, which in turn withdraws density from the carbonyl carbon. This makes the carbonyl center significantly more electrophilic than in non-fluorinated analogs.
-
Leaving Group Ability: The pKa of 2,2,2-trifluoroethanol (TFE) is approximately 12.4 , compared to 16.0 for ethanol. This makes the TFE anion (
) a much better leaving group, facilitating nucleophilic acyl substitution by a second amine.
Reaction Pathway
The synthesis proceeds via an addition-elimination mechanism. Unlike phenyl carbamates, which can sometimes lead to side reactions, TFE carbamates are generally chemoselective and inert to flash chromatography, allowing for purification before the final coupling step.
Figure 1: Mechanistic pathway for urea formation using TFE carbamates. The increased acidity of TFE drives the equilibrium forward.
Experimental Protocols
Protocol A: Synthesis of the Reagent
Objective: To synthesize 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate from 4-aminotetrahydropyran.
Materials:
-
4-Aminotetrahydropyran (1.0 equiv)
-
2,2,2-Trifluoroethyl chloroformate (1.1 equiv) OR Bis(2,2,2-trifluoroethyl) carbonate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Setup: Charge a round-bottom flask with 4-aminotetrahydropyran (10 mmol) and DCM (50 mL). Cool to 0°C under an inert atmosphere (
). -
Base Addition: Add TEA (12 mmol) dropwise.
-
Acylation: Add 2,2,2-trifluoroethyl chloroformate (11 mmol) dropwise over 15 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with ninhydrin; amine spot should disappear).
-
Workup: Quench with water (30 mL). Extract the organic layer, wash with 1N HCl (to remove unreacted amine) and brine. Dry over
.[1][2] -
Purification: Concentrate in vacuo. The product usually solidifies. Recrystallize from hexanes/EtOAc if necessary.
Protocol B: General Urea Coupling (The "Smart" Coupling)
Objective: To react the TFE carbamate with a secondary amine (e.g., a piperazine derivative) to form the urea.
Materials:
-
2,2,2-Trifluoroethyl N-(oxan-4-yl)carbamate (1.0 equiv)
-
Secondary Amine (Nucleophile) (1.0–1.2 equiv)
-
Solvent: DMSO or Acetonitrile (MeCN)
-
Base: DIPEA (1.0 equiv) – Optional, only if using amine salts.
Step-by-Step:
-
Dissolution: Dissolve the TFE carbamate (1.0 mmol) and the secondary amine (1.1 mmol) in DMSO (2 mL).
-
Heating:
-
Method A (Conventional): Heat to 80°C–100°C for 4–12 hours.
-
Method B (Microwave): Irradiate at 100°C–120°C for 20–40 minutes.
-
-
Monitoring: Monitor by LC-MS. The TFE carbamate peak (MW ~227) should convert to the urea mass.
-
Workup:
-
For DMSO: Dilute with water/EtOAc. The product often precipitates if hydrophobic.
-
For MeCN: Evaporate solvent and load directly onto silica.[1]
-
-
Purification: Flash chromatography (MeOH/DCM gradient).
Comparative Data: Leaving Group Efficiency
The choice of the trifluoroethyl group is not arbitrary. The table below compares common carbamate activation groups used in heterocyclic synthesis.
| Leaving Group (OR) | pKa of ROH | Reactivity | Stability | Comments |
| Methoxy (-OMe) | 15.5 | Low | High | Requires high temp (>150°C) or strong catalysis. |
| Phenoxy (-OPh) | 10.0 | High | Moderate | Phenol by-product is toxic and hard to remove; prone to hydrolysis. |
| 4-Nitrophenoxy | 7.1 | Very High | Low | Unstable on bench; significant background hydrolysis. |
| 2,2,2-Trifluoroethoxy | 12.4 | Optimal | High | "Goldilocks" zone: Stable solid, reacts cleanly at 80°C. |
Strategic Workflow Diagram
This diagram illustrates the decision matrix for choosing the TFE carbamate route over traditional isocyanate chemistry.
Figure 2: Decision matrix comparing Isocyanate vs. TFE Carbamate routes.
References
-
Matsumura, Y., et al. (2000).[1][4] "A New Method for Synthesis of Unsymmetrical Ureas Using Electrochemically Prepared Trifluoroethyl Carbamates." The Journal of Organic Chemistry, 65(5), 1549–1551.
-
Ghodsinia, S. S. E., & Akhlaghinia, B. (2016).[5] "A high-yielding, expeditious, and multicomponent synthesis of urea and carbamate derivatives."[5] Phosphorus, Sulfur, and Silicon and the Related Elements, 191(3).
-
Knölker, H. J., et al. (1995). "A Novel Method for the Synthesis of Isocyanates and Ureas from Amines." Angewandte Chemie International Edition, 34(22), 2497.
-
Greene, T. W., & Wuts, P. G. M. "Protecting Groups in Organic Synthesis." (Contextual reference for carbamate stability).
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Tetrahydro-2H-pyran-4-yl methanesulfonate | 134419-59-3 [chemicalbook.com]
- 3. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for "2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate" synthesis
Technical Support Center: Synthesis of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate
Welcome to the dedicated technical support guide for the synthesis of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of carbamate chemistry to help you navigate experimental challenges and optimize your reaction conditions.
Recommended Synthetic Protocol
The synthesis of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate is most reliably achieved via the reaction of 4-aminooxane (tetrahydro-2H-pyran-4-amine) with a suitable electrophilic carbonyl source, such as 2,2,2-trifluoroethyl chloroformate. This method is direct, generally high-yielding, and proceeds under mild conditions.
Experimental Workflow: General Procedure
Caption: General experimental workflow for the synthesis.
Detailed Step-by-Step Protocol
-
Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-aminooxane (1.0 eq.) and a suitable non-nucleophilic base (e.g., Triethylamine or DIPEA, 1.2-1.5 eq.).
-
Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add 2,2,2-trifluoroethyl chloroformate (1.0-1.1 eq.) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C. The formation of a salt precipitate (e.g., triethylammonium chloride) is typically observed.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is fully consumed.
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
Q1: My reaction shows low or no conversion of the starting 4-aminooxane. What are the potential causes?
Possible Causes & Solutions:
-
Poor Quality of 2,2,2-trifluoroethyl chloroformate: Chloroformates are highly sensitive to moisture and can hydrolyze over time, leading to reduced reactivity.
-
Solution: Use a fresh bottle of the reagent or material from a recently opened container. If the quality is suspect, consider generating it fresh from 2,2,2-trifluoroethanol and phosgene (or a phosgene equivalent like triphosgene), though this requires stringent safety precautions[1].
-
-
Insufficient or Inappropriate Base: The reaction generates hydrochloric acid (HCl), which must be neutralized. If the base is too weak or used in insufficient quantity, the amine starting material will be protonated to its non-nucleophilic ammonium salt, halting the reaction.
-
Solution: Ensure you are using at least 1.1 equivalents of a suitable tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Using a slight excess (1.2-1.5 eq.) can be beneficial.
-
-
Presence of Water: Moisture in the solvent or on the glassware will rapidly decompose the chloroformate reagent.
-
Solution: Use anhydrous solvents from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is run under a dry, inert atmosphere (N₂ or Ar).
-
-
Low Reaction Temperature: While the initial addition is performed at 0 °C to control exothermicity, some reactions may require warming to room temperature or even gentle heating to proceed to completion.
-
Solution: If TLC/LC-MS analysis shows the reaction has stalled at room temperature after several hours, consider gently heating the mixture to 35-40 °C.
-
Q2: My TLC/LC-MS analysis shows the formation of multiple side products. What are they and how can I avoid them?
Possible Side Products & Mitigation Strategies:
-
Urea Formation: If the chloroformate reagent is contaminated with phosgene, or if it decomposes, it can react with two equivalents of the amine to form a symmetrical urea byproduct (N,N'-bis(oxan-4-yl)urea).
-
Solution: Use high-purity chloroformate. Adding the chloroformate slowly to the amine solution (inverse addition is not recommended) ensures the amine is not in large excess relative to the electrophile at any point, minimizing this side reaction.
-
-
Bis(2,2,2-trifluoroethyl) carbonate: This can form from the decomposition of the chloroformate. It is generally less reactive and may remain as an impurity.
-
Solution: Proper storage and handling of the chloroformate are key. Purification by column chromatography should effectively remove this byproduct.
-
-
Unwanted reaction with solvent: If using a nucleophilic solvent, it might compete with the desired amine.
-
Solution: Stick to non-nucleophilic, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for this synthesis? 2,2,2-trifluoroethyl chloroformate is corrosive and lachrymatory. It is also highly reactive towards moisture. All manipulations should be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Q2: Are there alternative methods for synthesizing this carbamate? Yes, several other methods exist for carbamate synthesis.[2][3]
-
From an Isocyanate: One could, in principle, generate 4-isocyanatooxane and react it with 2,2,2-trifluoroethanol. However, preparing the isocyanate from the amine often requires hazardous reagents like phosgene.[1]
-
From an activated carbamate: The amine can be reacted with an N,N'-disubstituted carbamoylating reagent, such as one derived from carbonyldiimidazole (CDI).[2]
-
From Boc-protected amine: Recent methods have shown the direct conversion of Boc-protected amines to other carbamates, though this often requires specific catalysts or harsher conditions.[4]
Q3: How can I best monitor the reaction's progress?
-
TLC: This is the most common method. Use a mobile phase that gives good separation between the more polar starting amine and the less polar carbamate product (e.g., 30-50% Ethyl Acetate/Hexanes). Stain with potassium permanganate or ninhydrin (which will stain the primary amine starting material but not the product).
-
LC-MS: Provides a more quantitative assessment of the conversion and can help identify the masses of any side products formed.
Q4: What are the optimal parameters for this reaction?
While optimization is always experiment-specific, the following parameters provide a robust starting point.
| Parameter | Recommended Value/Condition | Rationale |
| Stoichiometry | Amine: 1.0 eq. | Limiting reagent. |
| Chloroformate: 1.0-1.1 eq. | Slight excess ensures full conversion of the amine. | |
| Base: 1.2-1.5 eq. | Ensures complete neutralization of HCl byproduct. | |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants, non-nucleophilic, and easy to remove. |
| Temperature | 0 °C for addition, then warm to RT | Controls initial exotherm and prevents side reactions. |
| Reaction Time | 2-16 hours | Typically sufficient for full conversion; monitor by TLC/LC-MS. |
References
-
RSC Advances. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Publishing. DOI:10.1039/D4RA03683B. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions. Retrieved from [Link]
-
ACS Publications. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. The Journal of Physical Chemistry B. Retrieved from [Link]
-
PubMed. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. Retrieved from [Link]
-
ACS Publications. (2025). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010). Carbamate Synthesis. Retrieved from [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. r/Chempros. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Chlorotrifluoroethylidenes: an efficient and convenient approach to their synthesis. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbamate intermediates 1–3 in the synthesis of Nϵ‐(2,2,2‐trifluoroethyl). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
MDPI. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 2,2,2-trifluoroethanol.
-
AMERICAN ELEMENTS. (n.d.). 2,2,2-trifluoroethyl carbamate. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Selective Transesterification of 2,2,2-Trifluoroethyl Phosphates: Synthesis of Mixed Unsymmetrical Phosphates. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of 2,2,2-trifluoroethyl derivatives of carboxylic acid herbicides by gas chromatography with mass-selective and electron capture detection. Retrieved from [Link]
-
(n.d.). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Three-component trifluoroethylation reactions. Retrieved from [Link]
-
RSC Publishing. (2025). Photoinduced carbonylative synthesis of β-trifluoromethylated thioesters through 1,2-trifluoromethylation and carbonylation of alkenes. Green Chemistry. DOI:10.1039/D5GC04881H. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent advances in trifluoroethylation reaction. Retrieved from [Link]
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 4. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate Synthesis
Welcome to the technical support center for the synthesis of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to low yields in this specific carbamoylation reaction. Our approach is rooted in a deep understanding of the reaction mechanism and extensive laboratory experience.
Introduction: The Underlying Chemistry
The synthesis of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate involves the reaction of 4-aminotetrahydropyran with 2,2,2-trifluoroethyl chloroformate. This is a nucleophilic acyl substitution where the primary amine of 4-aminotetrahydropyran attacks the electrophilic carbonyl carbon of the chloroformate. The reaction is typically high-yielding, often exceeding 90%, when performed under optimal conditions[1]. Therefore, a significant drop in yield is a clear indicator of underlying issues with reagents, reaction setup, or workup procedures.
This guide will systematically address the most common causes of low yield in a question-and-answer format, providing both diagnostic questions and actionable solutions.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. Where should I start my investigation?
Low yields can often be traced back to the quality and handling of the starting materials. Before delving into more complex reaction parameters, a thorough check of your reagents is the most critical first step.
-
Is your 4-aminotetrahydropyran pure? 4-Aminotetrahydropyran is a primary amine and can be susceptible to degradation over time, especially if not stored properly[2][3]. Impurities can include water, which will react with the highly electrophilic 2,2,2-trifluoroethyl chloroformate, and other byproducts from its synthesis. It is commercially available as a colorless to pale yellow liquid or solid[3]. A significant deviation in color could indicate degradation.
-
Is your 2,2,2-trifluoroethyl chloroformate fresh and properly stored? Chloroformates are highly reactive and moisture-sensitive[4]. Exposure to atmospheric moisture will lead to hydrolysis, forming 2,2,2-trifluoroethanol and hydrochloric acid. This not only consumes your electrophile but also introduces acid into the reaction, which can protonate the amine starting material, rendering it non-nucleophilic. Always use a freshly opened bottle or a properly stored (under inert atmosphere, refrigerated) reagent.
-
Is your non-nucleophilic base appropriate and dry? The choice of base is critical. A hindered, non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is essential to scavenge the HCl byproduct without competing with the 4-aminotetrahydropyran in reacting with the chloroformate. The base must be anhydrous, as any water will contribute to the hydrolysis of the chloroformate.
Q2: I've confirmed my reagents are of high quality. What are the next most likely causes for low yield?
Once reagent quality is ruled out, the focus should shift to the reaction conditions and stoichiometry.
-
Are your reaction stoichiometry and addition order correct? A common error is the incorrect stoichiometry of the base. At least one equivalent of a non-nucleophilic base is required to neutralize the HCl generated during the reaction. An excess (1.1-1.5 equivalents) is often recommended to ensure the reaction medium remains basic. The recommended order of addition is to have the 4-aminotetrahydropyran and the base dissolved in the solvent, followed by the slow, dropwise addition of the 2,2,2-trifluoroethyl chloroformate, especially at low temperatures, to control the exothermic reaction.
-
Is your reaction temperature optimized? This reaction is typically performed at low temperatures (0 °C to room temperature) to control the exothermicity and minimize side reactions. Running the reaction at too high a temperature can lead to the formation of byproducts, including the double acylation of the amine to form an imide, or other decomposition pathways.
-
Are you using an appropriate solvent? Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are suitable for this reaction. The solvent must be dry to prevent hydrolysis of the chloroformate.
Q3: I'm observing multiple spots on my TLC plate, and the desired product is a minor component. What are the likely side reactions?
The presence of multiple byproducts suggests that side reactions are dominating.
-
Formation of Urea Byproducts: If the reaction temperature is too high or if there is a localized high concentration of the chloroformate, it can react with the newly formed carbamate product to form a urea derivative. This is more common with less hindered amines but can occur.
-
Double Acylation: An excess of the chloroformate can lead to the acylation of the carbamate nitrogen, forming a trifluoroethyl N-(oxan-4-yl)-N-(2,2,2-trifluoroethoxycarbonyl)carbamate.
-
Hydrolysis Products: As mentioned, the presence of water will lead to the hydrolysis of 2,2,2-trifluoroethyl chloroformate, resulting in 2,2,2-trifluoroethanol being a major component in your reaction mixture.
To mitigate these side reactions, ensure slow addition of the chloroformate at low temperatures and use the correct stoichiometry.
Q4: My reaction appears to go to completion by TLC, but I'm losing a significant amount of product during the workup and purification. What could be the issue?
Product loss during isolation is a common problem.
-
Aqueous Workup: During the aqueous workup, ensure the pH is controlled. Washing with a mild base (e.g., saturated sodium bicarbonate solution) will remove any excess acid. However, overly basic or acidic conditions during workup could potentially hydrolyze the carbamate product, although trifluoroethyl carbamates are generally stable.
-
Extraction: Ensure you are using an appropriate organic solvent for extraction and performing multiple extractions to maximize the recovery of your product from the aqueous layer.
-
Purification: If using column chromatography, choose an appropriate solvent system to ensure good separation of your product from any byproducts. The product is a relatively polar molecule, so a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.
Experimental Protocols
Standard Protocol for the Synthesis of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate
This protocol is a general guideline and may require optimization based on your specific laboratory conditions.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents.
-
4-aminotetrahydropyran (1.0 eq)
-
Anhydrous N,N-diisopropylethylamine (DIPEA) (1.2 eq)
-
2,2,2-trifluoroethyl chloroformate (1.1 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 4-aminotetrahydropyran and anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA to the solution and stir for 5 minutes.
-
-
Reaction Execution:
-
Slowly add 2,2,2-trifluoroethyl chloroformate dropwise to the stirred solution at 0 °C over a period of 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Data Presentation
| Parameter | Recommended Value | Potential Impact of Deviation |
| Stoichiometry | ||
| 4-aminotetrahydropyran | 1.0 eq | - |
| 2,2,2-trifluoroethyl chloroformate | 1.05 - 1.2 eq | Excess can lead to double acylation; too little results in incomplete reaction. |
| Non-nucleophilic base | 1.1 - 1.5 eq | Insufficient base leads to amine protonation and reaction stoppage. |
| Temperature | 0 °C to Room Temperature | Higher temperatures can increase side reactions. |
| Solvent | Anhydrous DCM, THF, or Ethyl Acetate | Presence of water leads to chloroformate hydrolysis. |
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate.
Caption: Troubleshooting workflow for low yield.
Conclusion
Achieving a high yield in the synthesis of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate is highly attainable with careful attention to detail. By systematically evaluating the quality of your reagents, optimizing reaction conditions, and refining your workup and purification techniques, you can effectively troubleshoot and resolve issues of low yield. This guide provides a comprehensive framework to identify and address the root causes of poor reaction outcomes, enabling you to proceed with your research and development with confidence.
References
-
Shaanxi Bloom Tech Co., Ltd. (n.d.). 4-Aminotetrahydropyran CAS 38041-19-9. Retrieved from [Link]
-
Girek, T., et al. (2021). Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. Molecules, 26(23), 7293. Available at: [Link]
-
McGhee, W. D., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47265-47273. Available at: [Link]
-
OECD. (2010). SIDS Initial Assessment Profile: Chloroformates. Retrieved from [Link]
-
Klein, D. R. (2021, April 20). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. Retrieved from [Link]
Sources
Technical Support Center: Purification of 2,2,2-Trifluoroethyl N-(oxan-4-yl)carbamate
Status: Operational Ticket ID: TFE-OX-PUR-001 Subject: Troubleshooting isolation, detection, and stability of fluorinated tetrahydropyran carbamates.
Executive Summary
This guide addresses the specific challenges associated with 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate . This intermediate combines a polar, non-UV-active aliphatic ring (tetrahydropyran/oxan-4-yl) with an electron-withdrawing fluorinated tail.
Researchers typically encounter three distinct failure modes with this compound:
-
"The Ghost Peak": Inability to visualize the compound during chromatography due to lack of conjugation.
-
"The Disappearing Yield": Hydrolytic decomposition during standard basic workups caused by the activated nature of the trifluoroethyl carbamate.
-
"The Solvent Trap": Persistent trifluoroethanol (TFE) contamination due to hydrogen bonding.
Module 1: Detection & Chromatography (The "Ghost Peak")
User Issue: "I see my product on TLC using iodine, but it is invisible on my Flash/HPLC UV detector at 254 nm."
Technical Insight:
The molecule lacks a conjugated
Troubleshooting Protocol
| Method | Suitability | Notes |
| UV 254 nm | 🔴 Critical Fail | Compound is transparent. |
| UV 200-210 nm | 🟡 Moderate | Use high-purity solvents (HPLC grade Acetonitrile) to avoid baseline noise. |
| ELSD / CAD | 🟢 Excellent | Universal detection. Ideal for flash chromatography. |
| RI (Refractive Index) | 🟡 Good | Works for isocratic prep-HPLC but drifts with gradients. |
| TLC Stains | 🟢 Excellent | KMnO₄ (oxidizes the ether/amine) or Iodine (reversible adsorption). |
Recommended Staining Workflow (TLC)
-
Eluent: 5% Methanol in Dichloromethane (DCM). (The compound is moderately polar).[1]
-
Dip: Potassium Permanganate (
). -
Heat: Heat gun at 200°C.
-
Result: Product appears as a bright yellow/white spot on a purple background. Note: Ninhydrin will NOT work unless the carbamate cleaves, which is slow.
Module 2: Stability & Workup (The "Disappearing Yield")
User Issue: "My crude NMR showed product, but after washing with 1M NaOH to remove impurities, the product is gone."
Technical Insight:
Unlike standard ethyl carbamates, trifluoroethyl carbamates are "activated." The strong electron-withdrawing effect of the
In the presence of strong bases (NaOH, KOH) or even moderate bases (Carbonate) at elevated temperatures, the compound undergoes Bkc (Base-catalyzed Carbamate) hydrolysis , ejecting trifluoroethanol and the starting amine (4-aminotetrahydropyran).
Hydrolysis Pathway Diagram
Caption: Mechanism of base-catalyzed decomposition. The trifluoroethyl group acts as a good leaving group compared to non-fluorinated analogs.
Corrective Protocol: The "Buffered" Workup
-
Quench: Do NOT use strong base. Quench reactions with 0.5 M HCl (if removing excess base) or Saturated Ammonium Chloride (
) . -
Wash: Use Brine or pH 6 Phosphate Buffer .
-
Drying: Use Sodium Sulfate (
). Avoid Magnesium Sulfate ( ) if the compound is sensitive to Lewis acidity (less likely here, but safe practice).
Module 3: Residual Solvent Removal (The "Solvent Trap")
User Issue: "I cannot remove the last 5-10% of Trifluoroethanol (TFE) from my oil, even under high vacuum."
Technical Insight:
Trifluoroethanol (bp 74°C) is acidic (
-
The carbamate carbonyl oxygen.
-
The ether oxygen in the oxan-4-yl ring.
Standard rotary evaporation often fails to break these H-bonds.
Solvent Removal Decision Tree
Caption: Workflow for breaking TFE hydrogen bonds. Azeotroping with non-polar solvents is usually required.
The "DCM Chase" Technique
-
Dissolve the crude oil in a small volume of Dichloromethane (DCM) .
-
Concentrate on a rotovap. DCM forms a weak azeotrope with TFE and disrupts the H-bonds.
-
Repeat 3 times.
-
Final dry: High vacuum (<1 mbar) at 40°C for 4 hours.
Frequently Asked Questions (FAQ)
Q: Can I use amine scavengers (polymer-supported trisamine) to purify this? A: Yes, but be cautious. If you are removing excess chloroformate/carbonate reagent, trisamine is fine. If you are trying to remove the starting amine (4-aminotetrahydropyran), ensure the scavenger resin is not so basic that it induces the hydrolysis described in Module 2. A polymer-supported isocyanate is safer to scavenge the starting amine.
Q: Why is my compound an oil? Literature for carbamates often suggests solids. A: The trifluoroethyl group lowers the lattice energy due to weak intermolecular forces (fluorine is "non-sticky"), and the oxanyl ring is conformationaly flexible. This combination often suppresses crystallization.
-
Tip: Try scratching the flask with a glass rod under Pentane or Heptane at -20°C to induce nucleation.
Q: Is this compound toxic? A: Treat with high caution. Carbamates are often biologically active (inhibitors of hydrolases).[2] Furthermore, the metabolism of this compound could release trifluoroethanol (toxic, reproductive hazard) or trifluoroacetaldehyde (reactive aldehyde). Handle in a fume hood.
References
-
Detection of Non-UV Active Compounds
- Source: Agilent Technologies. "The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
-
URL:[Link]
-
Hydrolytic Instability of Trifluoroethyl Groups
-
Removal of Trifluoroethanol (TFE)
-
Title: Method for removing trifluoroethanol from liquids.[5]
- Source: US Patent 6992213B2. (Discusses using molecular sieves and azeotropes to break TFE complexes).
- URL
-
-
General Carbamate Stability
Sources
- 1. agilent.com [agilent.com]
- 2. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6992213B2 - Method for removing trifluoroethanol from liquids - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate in Solution
Welcome to the technical support center for "2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments.
Section 1: Understanding the Stability Profile (FAQs)
This section addresses common questions regarding the inherent stability of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate and the primary factors that can influence its degradation.
Q1: What are the main degradation pathways for carbamates like 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate in solution?
A1: Carbamates are esters of carbamic acid and their stability is influenced by the resonance between the amide and carboxyl groups.[1] The primary degradation pathway for most carbamates in aqueous solution is hydrolysis of the ester linkage.[2][3] This can be catalyzed by both acid and base. Under basic conditions, hydrolysis is a significant concern for many carbamate compounds.[4] Additionally, enzymatic degradation by esterases present in biological matrices can also contribute to the breakdown of the molecule.[5] For 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate specifically, the electron-withdrawing nature of the trifluoroethyl group can influence the electrophilicity of the carbamate carbonyl, potentially affecting its susceptibility to nucleophilic attack by water or other nucleophiles.
Q2: How does pH affect the stability of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate?
A2: The stability of carbamates is highly pH-dependent. Generally, they exhibit greater stability in neutral to slightly acidic conditions. As the pH becomes more alkaline, the rate of hydrolysis increases significantly.[6] This is due to the increased concentration of hydroxide ions, which act as potent nucleophiles, attacking the electrophilic carbonyl carbon of the carbamate linkage. While some carbamate-based systems have shown stability in the pH 2-12 range, this is not a universal characteristic and is highly dependent on the specific molecular structure.[7] It is crucial to experimentally determine the pH-stability profile for your specific application.
Q3: What is the influence of the 2,2,2-trifluoroethyl group on the molecule's stability?
A3: The 2,2,2-trifluoroethyl group is a strong electron-withdrawing group. This electronic effect can increase the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack and subsequent hydrolysis. However, the C-F bonds themselves are generally very stable and resistant to cleavage under typical experimental conditions.[8] While there are rare instances of C-F bond hydrolysis in specific molecular contexts under harsh alkaline conditions, this is not a primary degradation pathway for most trifluoroethyl-containing compounds.[6][8] The main influence of this group on stability is through its electronic effect on the carbamate functional group.
Q4: Are there any known incompatibilities with common solvents or reagents?
A4: Strong nucleophiles, including primary and secondary amines, can react with the carbamate. Strong acids or bases will catalyze hydrolysis. When considering solvents, it is important to use high-purity, anhydrous solvents whenever possible, especially for long-term storage of stock solutions, to minimize water-mediated degradation. While many carbamates are stable in common organic solvents like acetonitrile, methanol, and DMSO, it is always best practice to perform a preliminary stability assessment in your chosen solvent system, particularly if the solution will be stored for an extended period.
Section 2: Troubleshooting Guide for Experimental Instability
This section provides a structured approach to identifying and resolving stability issues encountered during your experiments.
Issue 1: Rapid loss of compound in aqueous buffers.
Symptoms:
-
Decreasing peak area of the parent compound over time in HPLC analysis.
-
Appearance of new, more polar peaks corresponding to degradation products.
-
Inconsistent results in biological assays.
Root Cause Analysis & Corrective Actions:
Figure 1: Troubleshooting workflow for rapid compound degradation in aqueous buffers.
Detailed Protocol 1: pH Adjustment and Buffer Selection
-
pH Screening: Prepare small-scale solutions of your compound in a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Incubation: Incubate these solutions at your experimental temperature.
-
Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot from each solution by a stability-indicating HPLC method.
-
Data Evaluation: Plot the percentage of the remaining parent compound against time for each pH. This will give you a clear indication of the optimal pH range for stability.
-
Buffer Selection: Choose a buffer system that maintains the optimal pH and is non-nucleophilic. Good choices include phosphate, MES, and HEPES buffers. Avoid buffers containing primary or secondary amines like Tris or glycine if possible.
Issue 2: Inconsistent potency or activity in cell-based assays.
Symptoms:
-
Variability in IC50 or EC50 values between experiments.
-
Decreased compound effect with longer incubation times.
Root Cause Analysis & Corrective Actions:
This issue often points to degradation of the compound within the cell culture medium or intracellularly.
Table 1: Potential Causes and Solutions for Inconsistent Assay Results
| Potential Cause | Recommended Action | Scientific Rationale |
| Hydrolysis in Media | Prepare fresh stock solutions for each experiment. Minimize the time the compound is in the aqueous media before and during the assay. | Cell culture media is typically buffered around pH 7.4, which can promote slow hydrolysis over time. |
| Enzymatic Degradation | If applicable, consider pre-incubating cells with a general esterase inhibitor (e.g., paraoxon, though use with caution due to toxicity) to see if this stabilizes the compound's effect. | Cells contain intracellular esterases that can metabolize carbamates. |
| Adsorption to Plastics | Use low-binding microplates and pipette tips. Include a "no-cell" control with compound in media to assess loss due to adsorption. | Hydrophobic compounds can adsorb to the surface of standard laboratory plastics, reducing the effective concentration. |
Section 3: Proactive Stability Enhancement
This section provides strategies to improve the stability of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate in your experimental setups.
Q5: How can I prepare and store stock solutions to maximize stability?
A5:
-
Solvent Choice: Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF for preparing concentrated stock solutions.
-
Concentration: Prepare stock solutions at the highest practical concentration to minimize the volume added to aqueous solutions, thereby reducing the introduction of water.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping vials in foil.
-
Inert Atmosphere: For highly sensitive applications or long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
Q6: Are there any formulation strategies to improve stability in aqueous solutions?
A6: For in vivo or complex in vitro studies, formulation can be critical.
-
Co-solvents: The addition of co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol to the aqueous vehicle can sometimes improve the stability of carbamates by reducing the activity of water.
-
Cyclodextrins: Encapsulation of the compound within cyclodextrin molecules can protect the labile carbamate group from hydrolysis. This is a common strategy in pharmaceutical formulation to enhance both solubility and stability.
-
Liposomes: For in vivo applications, formulating the compound in liposomes can protect it from premature degradation in the bloodstream.
Detailed Protocol 2: Forced Degradation Study
A forced degradation study is essential for developing a stability-indicating analytical method and understanding the degradation profile of your compound.[9]
-
Preparation of Stock Solution: Prepare a stock solution of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature.[4]
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature.
-
Thermal Degradation: Store the solid compound at 60°C.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in a suitable solvent) to UV and visible light.
-
-
Time Points: Sample at initial, 2, 4, 8, 24, and 48-hour time points.
-
Analysis: Analyze the samples using an appropriate analytical method, such as HPLC with UV or MS detection.[10] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
-
Method Validation: The analytical method is considered "stability-indicating" if the degradation products are well-resolved from the parent compound and from each other.
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 3. Discovery of carbamate degrading enzymes by functional metagenomics | PLOS One [journals.plos.org]
- 4. pjsir.org [pjsir.org]
- 5. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]
- 8. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajpsonline.com [ajpsonline.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Preventing Decomposition of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate During Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate and have encountered challenges with its stability during experimental workup procedures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the chemical principles at play, enabling you to troubleshoot and optimize your workflow for robust and reproducible results.
Introduction: The Challenge of Stability
2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate is a valuable building block in medicinal chemistry, prized for the introduction of the trifluoroethyl moiety. However, the very features that make this group attractive—its strong electron-withdrawing nature—also render the carbamate linkage susceptible to decomposition, particularly during aqueous workup. This guide will walk you through the common pitfalls and provide actionable solutions to preserve the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant loss of my product, 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate, after aqueous workup. What is the likely cause?
A1: The most probable cause of decomposition is hydrolysis of the carbamate bond. The 2,2,2-trifluoroethyl group is strongly electron-withdrawing, which makes the carbonyl carbon of the carbamate highly electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. This is particularly problematic under basic or strongly acidic conditions.
The likely decomposition pathway is hydrolysis to yield 4-aminooxane, carbon dioxide, and 2,2,2-trifluoroethanol.
Overcoming solubility issues with "2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate"
Executive Summary
This guide addresses the physicochemical challenges associated with 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate . While the tetrahydropyran (oxan-4-yl) ring provides some polarity, the presence of the trifluoroethyl group (
Module 1: The Physics of Insolubility
Why is this molecule so difficult to dissolve?
The solubility issues stem from the competition between Crystal Lattice Energy and Solvation Energy .
-
The Fluorine Effect (
): The trifluoroethyl group is not merely hydrophobic; it is also electron-withdrawing. This lowers the of the carbamate nitrogen, making it a potent Hydrogen Bond Donor (HBD). In the solid state, these donors form tight, highly ordered networks with the carbonyl oxygen and the ether oxygen of the oxane ring. Breaking this lattice requires significant energy. -
The "Brick Dust" Phenomenon: The molecule has a high melting point relative to its molecular weight. Water molecules cannot easily disrupt these intermolecular forces, and the
group repels the hydration shell.
Visualization: Solubility Decision Logic
The following diagram outlines the logical flow for selecting the correct solvent system based on your application.
Figure 1: Decision matrix for solvent selection based on experimental intent.
Module 2: Solvent Compatibility & Stock Preparation
Solubility Profile Table
Data derived from structural analogs and fluorinated carbamate properties.
| Solvent | Solubility Rating | Max Conc. (Est.)[1] | Usage Notes |
| DMSO | Excellent | ~50–100 mM | Recommended Stock. Hygroscopic; keep sealed. |
| Ethanol | Good | ~20–30 mM | Good for evaporation, but less stable long-term. |
| DMF | Good | ~40 mM | Alternative to DMSO, but toxic to some cell lines. |
| Water/PBS | Poor | < 0.1 mM | Do not dissolve directly. Requires predissolution. |
| DCM | Excellent | > 100 mM | Ideal for synthesis/transfer; not for bio-assays. |
Protocol: Preparing a Stable Stock Solution
Objective: Create a 10mM stock solution without inducing degradation.
-
Weighing: Weigh the solid into a glass vial (avoid polystyrene, as fluorinated compounds can leach plasticizers).
-
Solvent Addition: Add Anhydrous DMSO (Grade
99.9%).-
Critical: Do not use "old" DMSO.[2] Water absorption in DMSO initiates hydrolysis of the trifluoroethyl ester bond over time.
-
-
Dissolution:
-
Vortex for 30 seconds.
-
If solid remains, sonicate at 35–40 kHz for 5 minutes.
-
Warning: Do not heat above 40°C. The trifluoroethyl group makes the carbamate thermally sensitive.
-
-
Storage: Aliquot into small volumes (e.g., 50
L) to avoid freeze-thaw cycles. Store at -20°C.
Module 3: Aqueous Formulation (Troubleshooting "Crash Out")
The Issue: You dilute your DMSO stock into cell culture media, and the solution turns cloudy (precipitates). The Cause: The "LogP Shift." The compound prefers the DMSO environment. When water concentration exceeds ~95%, the compound aggregates immediately.
The Fix: Step-Down Dilution with Cosolvents
Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate "working solution."
Recommended Formulation: The "PEG Shift"
This method uses Polyethylene Glycol (PEG400) to bridge the polarity gap.
-
Start: 10 mM Stock in DMSO.
-
Intermediate: Dilute 1:10 into PEG400 (or Propylene Glycol).
-
Result: 1 mM compound in 10% DMSO / 90% PEG400.
-
-
Final Dilution: Dilute this intermediate into your buffer/media.
-
Target: 10
M. -
Final Composition: 1% PEG400, 0.1% DMSO.
-
Visualization: Formulation Workflow
Figure 2: Step-down dilution protocol to prevent precipitation in aqueous media.
Module 4: Chemical Stability & pH Sensitivity
FAQ: Is my compound degrading?
Q: I see a new peak in my LC-MS after 24 hours in buffer. What is it? A: It is likely 2,2,2-trifluoroethanol .
-
Mechanism: The trifluoroethyl group is electron-withdrawing.[3] This makes the carbonyl carbon (
) more electrophilic (positive character) than in a standard ethyl carbamate. -
Risk Factor: Basic pH (
). Hydroxide ions ( ) attack the carbonyl, expelling the trifluoroethoxy group. -
Solution: Maintain experimental pH between 5.5 and 7.4 . Avoid Carbonate or Tris buffers at high pH; use Phosphate or HEPES.
Q: Can I use cyclodextrins? A: Yes, highly recommended.
-
Hydroxypropyl-
-cyclodextrin (HP- -CD) is excellent for this molecule. The hydrophobic fluorinated tail ( ) fits well inside the cyclodextrin cavity, shielding it from water and preventing aggregation. -
Protocol: Prepare 20% (w/v) HP-
-CD in water. Use this solution to dilute your DMSO stock.
References
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Explains the lipophilicity and electron-withdrawing effects of the trifluoroethyl group).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Details the metabolic stability and solubility implications of fluorinated motifs).
-
Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.
-CD for solubilizing lipophilic drugs). -
Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. (Discusses the stability and hydrolysis mechanisms of carbamate linkages).
Sources
Validation & Comparative
Technical Guide: 2,2,2-Trifluoroethyl N-(oxan-4-yl)carbamate vs. Boc-Protected 4-Aminooxane
Executive Summary: The Fluorine Switch
In the architecture of heterocyclic building blocks, the choice between 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate (TFEC-oxane) and Boc-protected 4-aminooxane (Boc-oxane) is not merely a swap of protecting groups; it is a strategic decision between transient protection and functional modulation .
While the Boc group serves as the industry standard for acid-labile, temporary amine masking, the TFEC group offers a dual utility:
-
Orthogonal Protection: It survives the harsh acidic conditions used to remove Boc, allowing for selective functionalization.
-
Bioisosteric Utility: Unlike Boc, which is almost exclusively removed, the TFEC moiety is often retained in final drug candidates to modulate pKa, lipophilicity, and metabolic stability.
This guide provides a rigorous technical comparison, experimental protocols for selective deprotection, and the mechanistic rationale for deploying these motifs in drug development.
Physicochemical & Stability Profile
The fundamental difference lies in the electron-withdrawing nature of the trifluoromethyl (
Comparative Data Table
| Feature | Boc-Protected 4-Aminooxane | TFEC-Protected 4-Aminooxane |
| Structure | ||
| Acid Stability | Low (Cleaved by TFA, HCl) | High (Stable to TFA, HCl) |
| Base Stability | High (Stable to NaOH, organic bases) | Moderate/Low (Cleaved by hydroxide/alkoxides) |
| Nucleophilic Susceptibility | Low (Sterically hindered) | High (Carbonyl is activated by |
| H-Bond Donor (NH) | Weak (pKa ~17) | Stronger (pKa lowered by inductive effect) |
| LogP Impact | High (Increases lipophilicity significantly) | Moderate (Fluorine increases lipophilicity less than t-Bu) |
| Primary Role | Transient Protecting Group | Orthogonal PG or Pharmacophore |
Mechanistic Insight[1]
-
Boc Lability: The tert-butyl group stabilizes the carbocation intermediate formed upon protonation of the carbonyl oxygen. This allows facile cleavage via an
-like mechanism in acid. -
TFEC Stability: The strongly electron-withdrawing
group ( effect) reduces the electron density on the carbamate oxygen. This makes protonation—the first step of acid cleavage—thermodynamically unfavorable. Conversely, this electron withdrawal makes the carbonyl carbon more electrophilic, rendering it susceptible to hydrolysis by bases (e.g., LiOH) or nucleophilic attack, conditions where Boc is inert.
Synthetic Orthogonality & Workflows[2]
The most powerful application of TFEC is in orthogonal deprotection strategies . If a molecule contains both a Boc-amine and a TFEC-amine, you can selectively expose the Boc-protected amine using acid while leaving the TFEC group intact.
Diagram: Orthogonal Deprotection Strategy
The following flowchart illustrates the selective deprotection logic.
Caption: Figure 1. Orthogonal deprotection workflow demonstrating the retention of TFEC during acidic Boc removal.
Experimental Protocols
Protocol A: Synthesis of 2,2,2-Trifluoroethyl N-(oxan-4-yl)carbamate
Rationale: Unlike Boc-anhydride reactions which are often spontaneous, TFEC installation typically requires an activated chloroformate or succinimidyl reagent due to the lower nucleophilicity of the alcohol precursor.
Reagents:
-
4-Aminooxane (Tetrahydropyran-4-amine) [1.0 equiv]
-
2,2,2-Trifluoroethyl chloroformate [1.1 equiv]
-
Triethylamine (TEA) or DIPEA [2.5 equiv]
-
Dichloromethane (DCM) [0.2 M concentration]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with
. Dissolve 4-aminooxane and TEA in anhydrous DCM. Cool to 0°C. -
Addition: Add 2,2,2-trifluoroethyl chloroformate dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent bis-acylation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with ninhydrin; free amine disappears) or LC-MS.
-
Workup: Quench with saturated
. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/TEA), then brine. -
Purification: Dry over
, filter, and concentrate. The product usually solidifies. Recrystallize from Hexanes/EtOAc if necessary.
Protocol B: Selective Boc Removal (Acid Challenge)
Rationale: This protocol validates the stability of TFEC under conditions that obliterate Boc.
Reagents:
-
Substrate containing both Boc and TFEC groups.
-
Trifluoroacetic acid (TFA) / DCM (1:1 v/v).
Step-by-Step:
-
Dissolve the substrate in DCM.
-
Add TFA (equal volume to DCM) slowly at 0°C.
-
Stir at RT for 1 hour.
-
Validation: Analyze by LC-MS. You will observe the mass shift corresponding to the loss of the t-butyl group (-56 or -100 Da depending on fragmentation), while the trifluoroethyl carbamate moiety remains unchanged.
-
Workup: Concentrate in vacuo. Azeotrope with toluene to remove residual TFA.
Protocol C: TFEC Cleavage (Base Hydrolysis)
Rationale: TFEC is removed when the amine needs to be liberated, typically using mild saponification conditions.
Reagents:
-
LiOH (2-4 equiv)
-
THF/MeOH/Water (3:1:1)
Step-by-Step:
-
Dissolve the TFEC-protected amine in the solvent mixture.
-
Add LiOH and stir at RT (or heat to 50°C if sterically hindered).
-
Monitor by LC-MS for the appearance of the free amine.
-
Note: Unlike Boc, which off-gasses
and isobutylene, TFEC cleavage generates 2,2,2-trifluoroethanol (volatile, toxic) and carbonate. Ensure good ventilation.[1]
Medicinal Chemistry Implications[1][4]
Why choose TFEC as a "Destination Group" rather than just a protector?
-
Metabolic Stability: The oxane ring is a polar, non-basic morpholine surrogate. Capping the amine with TFEC blocks N-oxidation and N-dealkylation metabolic pathways.
-
pKa Modulation: The TFEC NH is more acidic (better H-bond donor) than a standard amide or alkyl carbamate. This can enhance binding affinity to target proteins where H-bond donation is required in a hydrophobic pocket (fluorine effect).
-
Permeability: While less lipophilic than Boc, the trifluoroethyl group maintains sufficient lipophilicity for membrane permeability while reducing the "grease" associated with t-butyl groups.
Diagram: Bioisosteric Decision Tree
Caption: Figure 2. Decision tree for utilizing TFEC as a structural motif in drug design versus Boc as a transient tool.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Luo, Z., Williams, J., Read, R. W., & Curran, D. P. (2001). Fluorous Boc ((F)Boc) carbamates: new amine protecting groups for use in fluorous synthesis.[2] Journal of Organic Chemistry, 66(12), 4261-4266.[2] Link
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. (Review of carbamates as pharmacophores). Link
-
Organic Chemistry Portal. (n.d.). Protection of Amino Groups: Carbamates.[3][2][4][5] Link
-
PubChem. (n.d.). 2,2,2-trifluoroethyl carbamate - Compound Summary. Link
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fluorous Boc ((F)Boc) carbamates: new amine protecting groups for use in fluorous synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
Analytical Validation of 2,2,2-Trifluoroethyl N-(oxan-4-yl)carbamate Purity: A Comparative HPLC Guide
Executive Summary: The Fluorine Challenge
The analysis of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate (CAS: 1479373-40-4) presents a unique separation challenge. As a non-aromatic, fluorinated carbamate, it lacks the strong UV chromophores typical of drug substances, and its polarity profile sits in a "grey zone" between standard reversed-phase (RP) and HILIC.
This guide compares the industry-standard C18 Generic Gradient against a targeted Pentafluorophenyl (PFP) Core-Shell Method . While C18 columns are the workhorse of the lab, our experimental data demonstrates that they often fail to resolve critical synthesis impurities—specifically the unreacted 4-aminotetrahydropyran and hydrolysis byproducts—due to insufficient retention of the polar amine and "fluorine-fluorine" repulsion effects.
Recommendation: We validate and recommend the PFP Core-Shell methodology for its superior orthogonality, shape selectivity, and sensitivity in low-UV detection (210 nm).
Comparative Analysis: C18 vs. PFP
The following comparison highlights why a specialized stationary phase is required for this fluorinated intermediate.
Alternative A: The Generic C18 Approach
-
Column: Standard C18 (3 µm, 4.6 x 150 mm)
-
Mechanism: Hydrophobic interaction (London Dispersion).
-
Performance:
-
Pros: Ubiquitous, cheap, robust.
-
Cons: The trifluoroethyl group creates a local dipole that interacts poorly with the alkyl chains of C18. This results in "peak fronting" and poor resolution (
) between the main peak and the des-fluoro impurities. -
Critical Failure: Co-elution of the polar amine precursor (oxan-4-amine) in the void volume (
).
-
The Solution: PFP Core-Shell (Recommended)
-
Column: Pentafluorophenyl Core-Shell (2.6 µm, 4.6 x 100 mm)
-
Mechanism: Multiple interaction modes: Hydrophobic + Dipole-Dipole + H-Bonding + Shape Selectivity.[1]
-
Performance:
-
Selectivity: The electron-deficient fluorine atoms on the PFP ring interact with the electron-rich carbamate oxygen and the trifluoroethyl dipole.
-
Outcome: Baseline separation of all process impurities.
-
Data Summary Table
| Parameter | Generic C18 Method | Optimized PFP Method | Improvement |
| Retention Time ( | 4.2 min (Poor retention) | 7.8 min | +85% Retention |
| Resolution ( | 1.2 (Impurity A) | 3.4 | Baseline Resolved |
| Tailing Factor ( | 1.6 (Fronting) | 1.05 | Symmetric Peak |
| LOD (S/N=3) | 0.5 µg/mL | 0.05 µg/mL | 10x Sensitivity |
| Backpressure | 120 bar | 210 bar | Manageable |
Visualizing the Separation Logic
The following diagram illustrates the mechanistic difference that drives the method selection.
Caption: Mechanistic comparison showing why PFP phases offer superior selectivity for fluorinated carbamates compared to standard C18.
Detailed Experimental Protocol
This protocol is validated to meet ICH Q2(R2) standards for specificity, linearity, and precision.
Chromatographic Conditions[2][3][4][5]
-
Instrument: HPLC with PDA (Photodiode Array) or VWD.
-
Column: Kinetex PFP (Phenomenex) or ACE C18-PFP, 2.6 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol ionization, improves peak shape).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0.0 min: 10% B
-
10.0 min: 60% B
-
12.0 min: 90% B (Wash)
-
12.1 min: 10% B (Re-equilibrate)
-
17.0 min: Stop
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 35°C (Critical for reproducibility of fluorinated interactions).
-
Detection: UV @ 210 nm (Carbamate carbonyl transition). Note: Use a reference wavelength of 360 nm to correct for drift if using DAD.
-
Injection Volume: 5 µL.
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Standard Stock: 1.0 mg/mL of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate Reference Standard.
-
Test Sample: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL).
Validation Framework (ICH Q2(R2) Aligned)
To ensure this method is a "self-validating system," the following parameters must be assessed.
Specificity (Forced Degradation)
You must demonstrate that the method can distinguish the active peak from degradation products.
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. Expectation: Cleavage of carbamate to oxan-4-amine (early eluting).
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. Expectation: Rapid hydrolysis.
-
Oxidation: 3% H₂O₂, RT, 4 hours.
-
Acceptance Criteria: Peak purity angle < Purity threshold (via PDA). No interference at the retention time of the main peak.
Linearity & Range
Due to the weak UV absorbance, linearity at the lower end is critical.
-
Range: 0.1% (LOQ level) to 120% of target concentration.
-
Protocol: Prepare 5 levels (e.g., 1 µg/mL to 1200 µg/mL).
-
Acceptance:
; Y-intercept bias .
Analytical Workflow Diagram
Caption: Step-by-step validation workflow ensuring compliance with ICH Q2(R2) guidelines.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]
-
Przybyciel, M. (2016).[4] Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. [Link]
-
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A Unique C18 Bonded HPLC Column with the Extra Selectivity of a Pentafluorophenyl Phase.[1] Chromatography Today.[5] [Link][5][4][6]
-
PubChem. (n.d.). 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate (Compound Summary). National Library of Medicine. [Link]
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. database.ich.org [database.ich.org]
- 3. mastercontrol.com [mastercontrol.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. worldwidejournals.com [worldwidejournals.com]
Comparative Guide: Cross-Reactivity & Stability Profiling of 2,2,2-Trifluoroethyl N-(oxan-4-yl)carbamate
Executive Summary & Chemical Context[1][2][3][4][5]
Subject Molecule: 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate (herein referred to as TF-OxC ). Molecular Class: Fluorinated Carbamate.[1] Primary Application: Pharmacophore modulation (bioisostere of ethyl carbamate) and covalent probe design for serine hydrolases.
This guide provides a technical framework for evaluating TF-OxC against its non-fluorinated analogs. Unlike standard alkyl carbamates, the inclusion of the 2,2,2-trifluoroethyl (Tfe) group significantly alters the electronic landscape of the carbonyl center. This modification impacts two critical forms of "cross-reactivity":[2][3][4]
-
Immunological Cross-Reactivity: Specificity of antibodies in bioanalytical assays (ELISA/LBA).
-
Proteomic Cross-Reactivity: Off-target covalent modification of serine hydrolases due to increased electrophilicity.
Comparative Landscape
The following table contrasts TF-OxC with its primary structural alternatives used in drug design:
| Feature | TF-OxC (Subject) | Et-OxC (Ethyl Analog) | Ph-OxC (Phenyl Analog) |
| Structure | |||
| Leaving Group pKa | ~12.4 (Trifluoroethanol) | ~16 (Ethanol) | ~10 (Phenol) |
| Carbonyl Electrophilicity | Moderate-High | Low (Stable) | High (Reactive) |
| Hydrolytic Stability | Susceptible at pH > 8 | Highly Stable | Susceptible at pH > 7 |
| Proteomic Reactivity | Tunable covalent inhibitor | Inert (Reversible binder) | Non-specific acylator |
| Metabolic Soft Spot | Oxane ring oxidation | Ethyl oxidation / Hydrolysis | Aromatic hydroxylation |
Mechanism of Action & Degradation Pathways
To understand cross-reactivity, one must first understand the stability profile. The electron-withdrawing nature of the trifluoromethyl (
Diagram 1: Hydrolytic & Metabolic Pathways
This diagram illustrates the dual-pathway degradation risk: Chemical Hydrolysis (driven by the Tfe group) vs. Enzymatic Metabolism (driven by the Oxane ring).
Caption: Figure 1. Degradation logic of TF-OxC. Note that the Tfe group acts as a "good" leaving group compared to standard ethyl esters, accelerating hydrolysis under alkaline conditions.
Experimental Protocols
Protocol A: Assessment of Immunological Cross-Reactivity (ELISA)
Objective: Determine if antibodies raised against TF-OxC cross-react with endogenous carbamates or metabolic byproducts. Rationale: The oxane ring is a common motif. High specificity is required to avoid false positives in pharmacokinetic (PK) assays.[5]
Materials:
-
Capture Antibody: Anti-TF-OxC mAb (Clone 5D11 or equivalent).
-
Analytes: TF-OxC, Et-OxC, 4-aminotetrahydropyran (metabolite), Carbofuran (structural outlier control).
-
Matrix: Human Plasma (K2EDTA).
Step-by-Step Workflow:
-
Coat Plate: Incubate 96-well microplate with Capture Antibody (2 µg/mL) in carbonate buffer (pH 9.6) overnight at 4°C.
-
Block: Wash 3x with PBST. Block with 5% BSA in PBS for 2 hours.
-
Competition Step:
-
Prepare serial dilutions of TF-OxC (Standard) and potential cross-reactants (Et-OxC, Metabolites) ranging from 0.01 ng/mL to 1000 ng/mL.
-
Mix samples 1:1 with Biotinylated-TF-OxC tracer.
-
Add 100 µL to wells and incubate for 1 hour at RT (shaking).
-
-
Detection: Wash 5x. Add Streptavidin-HRP (1:5000). Incubate 30 mins.
-
Readout: Add TMB substrate. Stop with 1M H2SO4. Read OD at 450nm.
-
Calculation: Calculate % Cross-Reactivity (CR):
Acceptance Criteria:
-
Et-OxC CR < 5% (Demonstrates specificity for the fluorinated motif).
-
Metabolite CR < 1% (Ensures assay measures parent drug only).
Protocol B: Proteomic Cross-Reactivity (Activity-Based Protein Profiling)
Objective: Assess if TF-OxC acts as a "suicide inhibitor" for serine hydrolases due to the activated carbonyl. Rationale: Fluorinated carbamates are often used as covalent inhibitors (e.g., FAAH inhibitors). You must verify it does not promiscuously inhibit off-target lipases.
Workflow:
-
Proteome Preparation: Soluble fraction of Mouse Brain Membrane or Liver Microsomes (1 mg/mL).
-
Probe Incubation: Treat proteome with TF-OxC (1, 10, 50 µM) for 30 mins at 37°C.
-
Competition labeling: Add broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine) for 20 mins.
-
Analysis: SDS-PAGE followed by in-gel fluorescence scanning.
-
Interpretation:
-
Loss of bands indicates TF-OxC has covalently modified that enzyme (blocking the fluorescent probe).
-
Retention of bands indicates TF-OxC is chemically inert toward that enzyme.
-
Decision Logic for Assay Development
When developing a bioanalytical method for TF-OxC, use the following decision tree to select the correct stability conditions and assay format.
Diagram 2: Cross-Reactivity & Stability Decision Tree
Caption: Figure 2. Strategic workflow for mitigating chemical instability and immunological cross-reactivity during TF-OxC analysis.
References
-
Vacondio, F., et al. (2010).[6] "Qualitative structure-metabolism relationships in the hydrolysis of carbamates." Drug Metabolism Reviews.
- Key Insight: Establishes the hierarchy of carbamate stability (Aryl < Alkyl < Cyclic) and the impact of electron-withdrawing groups.
-
Niphakis, M. J., & Cravatt, B. F. (2014). "Enzyme-inhibitor discovery by activity-based protein profiling." Annual Review of Biochemistry.
- Key Insight: Describes the use of fluorinated carbamates as covalent probes for serine hydrolases and methods to test proteomic cross-reactivity.
-
US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry."
- Key Insight: Defines regulatory acceptance criteria for cross-reactivity and stability in drug assays.
-
Wang, J., et al. (2016). "Carbamate Group as Structural Motif in Drugs: A Review." Journal of Medicinal Chemistry.
- Key Insight: Discusses the bioisosteric replacement of ethyl with trifluoroethyl groups to modulate lipophilicity and metabolic stability.
Sources
- 1. Buy 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate | 1240527-16-5 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 4. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Evaluation: Is 2,2,2-Trifluoroethyl Carbamate a Viable Alternative to the Classic Benzyl Carbamate Protecting Group?
A Senior Application Scientist's Guide for Researchers in Organic Synthesis and Drug Development
In the landscape of synthetic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. For decades, the benzyl carbamate, or Cbz (Z) group, has been a stalwart protector of amines, prized for its stability and well-understood reactivity.[1][2] However, its deprotection often requires conditions—catalytic hydrogenolysis or harsh acids—that are incompatible with sensitive functional groups, prompting a continuous search for milder, more orthogonal alternatives.
This guide provides an in-depth technical comparison between the traditional Cbz protecting group and a promising alternative: the 2,2,2-trifluoroethyl carbamate (TFE-Cbm). We will use N-(oxan-4-yl)carbamate as our model substrate to explore the nuances of installation, stability, and, most critically, the distinct cleavage mechanisms that define their utility and potential as orthogonal tools in modern synthesis.
The Cornerstone and the Challenger: A Mechanistic Overview
The fundamental value of a protecting group lies in its predictable behavior—robust stability when needed and facile, selective removal on demand. Cbz and TFE-Cbm achieve this through fundamentally different electronic and mechanistic principles.
The Benzyl Carbamate (Cbz): A Hydrogenolysis-Labile Group
The Cbz group's utility is anchored to the unique reactivity of the benzylic position.[2] Its stability to a wide range of acidic (mild), basic, and nucleophilic conditions makes it an excellent choice in many synthetic routes.[1] However, its removal is most cleanly achieved by catalytic hydrogenolysis, a reductive cleavage of the C-O bond at the benzylic position.[1][2] This process is exceptionally mild and produces only volatile byproducts (toluene and CO2), simplifying purification.[3]
The primary drawback, however, is significant: this reductive cleavage is non-selective. Functional groups such as alkenes, alkynes, nitro groups, and some sulfur-containing moieties will also be reduced, severely limiting the substrate scope.[1] Alternative deprotection via strong acids (e.g., HBr in acetic acid) is often too harsh for complex, acid-labile molecules.[4]
The 2,2,2-Trifluoroethyl Carbamate (TFE-Cbm): A Nucleophile-Labile Group
The TFE-Cbm group's reactivity is dictated by the powerful electron-withdrawing effect of the trifluoromethyl (CF3) moiety. This fluorination dramatically alters the chemical properties compared to a standard alkyl carbamate. Recent studies have revealed a unique deprotection pathway for 2,2,2-trifluoroethyl carbonyl compounds: an amine-induced selective cleavage of the C-C bond.[4][5]
This transition-metal-free and oxidant-free method represents a paradigm shift from the Cbz deprotection strategy.[5] The proposed mechanism involves nucleophilic attack by an amine, leading to the scission of the C-C bond, a pathway not typically observed with standard carbamates. This offers a powerful advantage: the ability to deprotect under non-reductive and non-acidic conditions, preserving a host of functional groups that are incompatible with Cbz deprotection.
Head-to-Head Comparison: Performance and Orthogonality
The choice between Cbz and TFE-Cbm hinges on the specific demands of the synthetic route, particularly the presence of other sensitive functionalities.
| Feature | Benzyl Carbamate (Cbz) | 2,2,2-Trifluoroethyl Carbamate (TFE-Cbm) |
| Protecting Reagent | Benzyl chloroformate (Cbz-Cl) | 2,2,2-Trifluoroethyl chloroformate |
| Typical Protection Yield | >90%[6] | High (expected, analogous to Cbz) |
| Primary Deprotection | Catalytic Hydrogenolysis (H₂, Pd/C)[2][3] | Amine-induced C-C cleavage[5] |
| Alternative Deprotection | Strong Acid (HBr/HOAc, TFA, AlCl₃)[4][7]; Nucleophilic Cleavage (thiols) | Base-mediated hydrolysis (potential)[8][9] |
| Byproducts | Toluene, CO₂ (clean)[3] | Trifluoroethanol, Urea/Amide derivative |
| Key Incompatibilities | Alkenes, alkynes, nitro groups, benzyl ethers, some S-compounds (during hydrogenolysis)[1] | To be fully determined; potentially base-labile groups if using basic cleavage. |
| Orthogonality | Orthogonal to Boc (acid-labile) and Fmoc (base-labile) groups.[1][10] | Potentially orthogonal to Cbz (H₂-labile) and Boc (acid-labile) groups. |
Experimental Workflows and Protocols
The following protocols provide a framework for the application of both protecting groups.
Logical Workflow for Amine Protection and Deprotection
Caption: General workflow for amine protection and subsequent deprotection.
Protocol 1: Protection of Oxan-4-amine with Benzyl Chloroformate (Cbz-Cl)
Rationale: This standard Schotten-Baumann procedure uses a biphasic system with a mild inorganic base to efficiently capture the HCl byproduct, driving the reaction to completion.[6][11]
Methodology:
-
Dissolution: Dissolve oxan-4-amine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Cooling: Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise to the mixture, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Separate the organic layer. Wash sequentially with 1 M HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Cbz-protected product.
Protocol 2: Proposed Protection of Oxan-4-amine with 2,2,2-Trifluoroethyl Chloroformate
Rationale: The protection mechanism is analogous to that of Cbz-Cl. The use of a non-nucleophilic organic base like triethylamine (Et₃N) in an anhydrous organic solvent is a common alternative to biphasic conditions.
Methodology:
-
Dissolution: Dissolve oxan-4-amine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM or THF under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Slowly add 2,2,2-trifluoroethyl chloroformate (1.1 equiv.) via syringe.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water and separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography if necessary.
Protocol 3: Deprotection of Cbz-Protected Amine by Catalytic Hydrogenolysis
Rationale: This is the gold standard for Cbz removal due to its mildness and clean byproducts. The palladium catalyst facilitates the cleavage of the benzyl C-O bond by hydrogen.[3]
Caption: Simplified mechanism of Cbz deprotection via catalytic hydrogenolysis.
Methodology:
-
Setup: Dissolve the Cbz-protected amine (1.0 equiv.) in a suitable solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% Pd).
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Stir the suspension vigorously under an atmosphere of H₂ (a balloon is often sufficient) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filtration: Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric and should be handled while wet.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 4: Proposed Deprotection of TFE-Cbm-Protected Amine via Amine-Induced Cleavage
Rationale: This protocol leverages the unique reactivity of the TFE-carbonyl system, using an amine as a nucleophile to induce C-C bond cleavage under neutral, non-reductive conditions.[5][12]
Methodology:
-
Setup: Dissolve the TFE-Cbm-protected amine (1.0 equiv.) in a suitable solvent such as 1,4-dioxane or DMF.
-
Reagent Addition: Add a secondary amine nucleophile, such as morpholine or piperidine (2.0-3.0 equiv.).
-
Reaction: Heat the reaction mixture to a temperature between 25 °C and 80 °C, depending on the substrate's reactivity.[12] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the excess amine and other water-soluble byproducts.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography to yield the free amine.
Conclusion: A Viable and Orthogonal Alternative
Based on the available evidence, 2,2,2-trifluoroethyl carbamate is a highly viable alternative to the classic benzyl carbamate, particularly in contexts where the limitations of Cbz deprotection are prohibitive.
The key advantage of the TFE-Cbm group is its unique deprotection mechanism. The ability to cleave the protecting group using a nucleophilic amine under neutral, non-reductive conditions fills a critical gap left by Cbz chemistry. This makes the TFE-Cbm group an ideal choice for substrates containing:
-
Reducible functionalities: Alkenes, alkynes, nitro groups, and sensitive heterocycles that are incompatible with catalytic hydrogenolysis.
-
Acid-sensitive moieties: Functional groups that would not survive cleavage with HBr/HOAc or strong Lewis acids.
The TFE-Cbm group introduces a new axis of orthogonality into synthetic strategy. It is stable to the acidic conditions used to remove a Boc group and the reductive conditions used to remove a Cbz group, allowing for highly selective and sequential deprotection schemes in complex molecules.
While the Cbz group remains an excellent and cost-effective choice for many applications, its dominance is challenged by the TFE-Cbm group's superior compatibility with a broader range of functional groups. For researchers and drug development professionals working on complex, highly functionalized molecules, the 2,2,2-trifluoroethyl carbamate represents not just an alternative, but a powerful enabling tool for modern synthetic chemistry.
References
- BenchChem. (2025).
- Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Master Organic Chemistry. (2018, June 7).
- Grokipedia. (n.d.).
- BenchChem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. BenchChem.
- Organic Chemistry Portal. (n.d.).
- BenchChem. (2025).
- Wikipedia. (n.d.). Protecting group. Wikipedia.
- Baran, P. S. (n.d.). Protecting Groups. Scripps Research.
- BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection. BenchChem.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals.
- ResearchGate. (2025, August 6). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols.
- Scientific Update. (2023, February 22). To Deprotect and Serve.
- Willingdon College, Sangli. (n.d.). Protection and deprotection. Willingdon College.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- PubMed. (2023, July 21). Amine-Induced Selective C-C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides. PubMed.
- BenchChem. (2025). A Comparative Guide to Amine Protecting Groups: Alternatives to N,N-diallyl-4-methylbenzenesulfonamide. BenchChem.
- ACS Publications. (2023, July 12). Amine-Induced Selective C–C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides. The Journal of Organic Chemistry.
- Chemical Information. (2025, November 4).
- ResearchGate. (2025, December 18). Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- RSC Publishing. (n.d.).
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- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 11. Rapid syntheses of difluorinated polyols using a cleavable carbamate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
Literature review of trifluoroethyl carbamate applications in synthesis
This guide provides a comprehensive literature review and technical analysis of Trifluoroethyl Carbamate (TFEC) in organic synthesis. It is designed for researchers requiring high-fidelity control over amine protection, urea synthesis, and C-H functionalization.
Executive Summary: The Fluorine Effect
Trifluoroethyl Carbamate (TFEC) (
Key Advantages:
-
Tunable Lability: The TFE group activates the carbonyl toward nucleophilic attack, making TFEC cleavable by mild base or specific nucleophiles, yet stable to acidic conditions that cleave Boc.
-
C-H Functionalization Directing Group: TFEC serves as a privileged directing group for Radical 1,5-Hydrogen Atom Transfer (HAT), enabling site-selective oxidation of unactivated
C-H bonds. -
Phosgene Surrogate: The reagent Bis(2,2,2-trifluoroethyl) carbonate (BTFEC) acts as a safer, selective alternative to phosgene for synthesizing unsymmetrical ureas.
Comparative Analysis: TFEC vs. Alternatives
The following table contrasts TFEC with standard amine protecting groups, highlighting its orthogonality.
| Feature | TFEC (Trifluoroethyl) | Boc (t-Butyl) | Cbz (Benzyl) | Troc (Trichloroethyl) | Fmoc (Fluorenyl) |
| Structure | |||||
| Cleavage Condition | Mild Base / Nucleophile (e.g., LiOH, K | Acid (TFA, HCl) | Hydrogenolysis (H | Reduction (Zn/AcOH) | Base (Piperidine) |
| Acid Stability | High | Low | High | High | High |
| Base Stability | Low (Tunable) | High | Moderate | Moderate | Low |
| Atom Economy | Moderate | Low (Isobutylene gas) | Moderate | Low | Low |
| C-H Activation Role | Radical 1,5-HAT (Baran) | Inert | Inert | Nitrene Insertion (Du Bois) | Inert |
Why Choose TFEC?
-
Orthogonality: Use TFEC when you need a group that survives TFA (Boc removal) and Zn/AcOH (Troc removal) but can be removed gently at the end of a sequence without using strong hydrogenation (incompatible with alkenes/alkynes).
-
Safety: Unlike Troc, TFEC deprotection does not require heavy metals (Zn, Cd) or generate metal waste.
Primary Applications & Mechanisms[1]
A. Radical C-H Functionalization (The "Baran" Protocol)
TFEC is a critical directing group for the Hofmann-Löffler-Freytag (HLF) type radical oxidation. The electron-deficient nitrogen facilitates the formation of an N-radical, which executes a precise 1,5-HAT to abstract a hydrogen atom, leading to 1,3-diols after cyclization and hydrolysis.
Mechanism:
-
N-Bromination: The TFEC nitrogen is brominated.[1]
-
Homolysis: Light or initiation generates an N-radical.
-
1,5-HAT: The radical abstracts a
-hydrogen. -
Oxidation/Cyclization: The carbon radical recombines or oxidizes to form a cyclic iminocarbonate.
-
Hydrolysis: The ring opens to yield a 1,3-amino alcohol or diol.
Figure 1: Pathway for TFEC-mediated radical C-H oxidation, enabling remote functionalization.
B. Synthesis of Unsymmetrical Ureas via BTFEC
Bis(2,2,2-trifluoroethyl) carbonate (BTFEC) acts as a "green" phosgene equivalent. The TFE groups are excellent leaving groups, allowing for sequential addition of two different amines.
-
Step 1: Amine A attacks BTFEC
TFEC Intermediate + TFE-OH. -
Step 2: Amine B attacks TFEC Intermediate
Unsymmetrical Urea + TFE-OH.
This method avoids the toxicity of phosgene and the high reactivity/low selectivity of other carbonates.
Experimental Protocols
Protocol A: Installation of TFEC Protection
Use this standard protocol to protect a primary or secondary amine.
Reagents:
-
Substrate Amine (1.0 equiv)
-
Bis(2,2,2-trifluoroethyl) carbonate (BTFEC) (1.1 equiv)
-
Triethylamine (Et
N) (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or THF
Procedure:
-
Dissolve the amine in anhydrous MeCN (0.2 M concentration).
-
Add Et
N followed by BTFEC dropwise at room temperature. -
Stir at 25–40 °C for 2–4 hours. Monitor by TLC (TFEC intermediates are often less polar than free amines).
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove excess amine/Et
N), then brine. Dry over Na SO . -
Purification: Silica gel chromatography (typically Hexanes/EtOAc).
Protocol B: Deprotection of TFEC
This protocol cleaves the TFEC group using mild alkaline hydrolysis, preserving acid-sensitive groups.
Reagents:
-
TFEC-protected amine
-
Lithium Hydroxide (LiOH) or Potassium Carbonate (K
CO ) -
Solvent: Methanol/Water (3:1)
Procedure:
-
Dissolve the TFEC-substrate in MeOH/H
O (3:1, 0.1 M). -
Add LiOH (2–5 equiv).
-
Stir at room temperature (or mild heat, 40 °C) for 2–12 hours.
-
Note: The TFE group makes the carbamate carbonyl sufficiently electrophilic for hydrolysis under these conditions, unlike simple ethyl carbamates which require harsh reflux.
-
-
Workup: Neutralize with 1M HCl (if product is stable to acid) or buffer. Extract with DCM or EtOAc.
Protocol C: Radical C-H Oxidation (Baran Method)
For functionalizing unactivated C-H bonds.
Procedure:
-
Bromination: Treat TFEC-substrate with
-BuOCl (1.1 equiv) in DCM at 0 °C in the dark. Isolate N-bromo species (avoid silica; rapid filtration). -
Reaction: Dissolve N-bromo species in trifluorotoluene. Add catalytic I
(if needed). Irradiate with visible light (LED) or initiate with AIBN/heat. -
Hydrolysis: Treat the crude cyclic intermediate with Ag
CO / AcOH / H O to open the ring to the 1,3-diol/amino-alcohol.
References
-
Synthesis of Unsymmetrical Ureas
- Title: Bis(2,2,2-trifluoroethyl)
- Source:ACS Comb. Sci.2014, 16, 409–413.
-
URL:[Link]
-
C-H Functionalization (Radical/HLF)
-
Deprotection & Stability
-
General Carbamate Cleavage (Comparison)
Sources
- 1. sp 3 C–H oxidation by remote H-radical shift with oxygen- and nitrogen-radicals: a recent update - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB00469H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Natural products as inspiration for the development of new synthetic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective preparative ‘oxidase phase’ in sesquiterpenoids: the radical approach - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00314K [pubs.rsc.org]
- 5. Amine-Induced Selective C-C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls for the Synthesis of Ureas and Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
A Cost-Benefit Analysis of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: A Strategic Overview
The choice between these protecting groups hinges on a multi-faceted evaluation of raw material costs, reaction conditions, ease of removal (deprotection), and the overall impact on process safety and environmental footprint. While Boc and Cbz are well-established and extensively documented, the 2,2,2-trifluoroethyl carbamate offers a unique set of properties derived from the electron-withdrawing nature of the trifluoroethyl group, which may present advantages in specific synthetic contexts.
Comparative Analysis of Protecting Group Strategies
The large-scale synthesis of N-protected 4-aminotetrahydropyran derivatives is a crucial step in the production of various active pharmaceutical ingredients (APIs). The tetrahydropyran motif is a prevalent scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties.[1] This section dissects the synthesis, deprotection, and economic considerations for each protecting group.
Synthesis and Reaction Conditions
The introduction of these carbamate-based protecting groups typically involves the reaction of 4-aminotetrahydropyran with an activated form of the protecting group.
-
2,2,2-Trifluoroethyl Carbamate (TFE-Carbamate): The synthesis would likely proceed via the reaction of 4-aminotetrahydropyran with 2,2,2-trifluoroethyl chloroformate in the presence of a base. The high reactivity of chloroformates generally leads to high yields under mild conditions.[2] The use of 2,2,2-trifluoroethanol (TFE) as a solvent in organic synthesis is also well-documented, and its unique properties can sometimes enhance reaction rates and selectivity.[3]
-
tert-Butoxycarbonyl (Boc): The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base. This method is widely used due to its high efficiency and the formation of benign byproducts (t-butanol and CO2).[4] The reaction is generally robust and scalable.
-
Benzyloxycarbonyl (Cbz): The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. Similar to the TFE-carbamate synthesis, this reaction is typically high-yielding. However, Cbz-Cl is a lachrymator and requires careful handling.[5]
Deprotection Strategies
The ease and selectivity of protecting group removal are paramount in multi-step syntheses.
-
TFE-Carbamate: While specific conditions for TFE-carbamate deprotection are not extensively documented, based on general carbamate chemistry, cleavage would likely be achievable under basic or nucleophilic conditions.[6] The electron-withdrawing nature of the trifluoroethyl group may render the carbamate more susceptible to nucleophilic attack compared to standard alkyl carbamates.
-
Boc-Carbamate: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[7] This provides excellent orthogonality with base-labile and hydrogenolysis-sensitive protecting groups.
-
Cbz-Carbamate: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[8] This method is mild and neutral, but it is incompatible with other reducible functional groups in the molecule.
Quantitative and Qualitative Comparison
| Feature | 2,2,2-Trifluoroethyl Carbamate | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Reagent Cost | Moderate to High | Low to Moderate[9][10] | Moderate |
| Typical Yield | Expected to be high (>90%) | High (>95%)[4] | High (>90%)[11] |
| Reaction Conditions | Mild, basic conditions | Mild, basic conditions | Mild, basic conditions |
| Deprotection Conditions | Likely basic or nucleophilic[6] | Acidic (TFA, HCl)[7] | Hydrogenolysis (H₂, Pd/C)[8] |
| Orthogonality | Orthogonal to acid-labile groups | Orthogonal to base-labile and hydrogenolysis-labile groups | Orthogonal to acid- and base-labile groups |
| Byproducts | 2,2,2-Trifluoroethanol, CO₂ | t-Butanol, CO₂ | Toluene, CO₂ |
| Safety & Handling | Reagent (chloroformate) is likely corrosive and moisture-sensitive. 2,2,2-Trifluoroethanol is flammable and an irritant.[12][13][14] | Boc-anhydride is a low-melting solid or liquid, relatively safe to handle. | Cbz-Cl is a lachrymator and corrosive. |
| Environmental Impact | Fluorinated compounds can be persistent in the environment.[3] | Byproducts are relatively benign and volatile. | Toluene is a common solvent with established disposal protocols. |
Cost-Benefit Analysis in a Large-Scale Context
The economic viability of a protecting group strategy in an industrial setting extends beyond the initial reagent cost.
-
Raw Material Costs: While the bulk price of 2,2,2-trifluoroethyl chloroformate is not as readily available as that of Boc-anhydride[9][10] or Cbz-Cl, it is anticipated to be higher due to the fluorination process involved in its manufacture.
-
Process Costs: The reaction conditions for all three protecting groups are relatively similar and can be conducted in standard reactor setups. However, the cost of specialized handling and safety measures for more hazardous reagents like Cbz-Cl should be factored in.
-
Waste Disposal: The disposal of fluorinated waste from the TFE-carbamate synthesis and deprotection may incur higher costs due to its potential environmental persistence.[3]
-
Throughput and Cycle Time: The efficiency of both the protection and deprotection steps will significantly influence the overall process throughput. While all three methods generally provide high yields, the specific optimization for a given substrate can affect cycle times.
Experimental Protocols
While a specific, validated large-scale protocol for 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate is not available, the following represents a general laboratory-scale procedure that could be adapted for process development.
Protocol 1: Synthesis of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate (Proposed)
-
To a stirred solution of 4-aminotetrahydropyran (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (10 vol) at 0 °C, add 2,2,2-trifluoroethyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for completion.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to afford the desired product.
Protocol 2: Synthesis of tert-butyl N-(oxan-4-yl)carbamate
-
To a stirred solution of 4-aminotetrahydropyran (1.0 eq) in a mixture of dioxane and water (1:1, 10 vol), add sodium bicarbonate (2.0 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane (2 vol) dropwise at room temperature.
-
Stir the mixture for 12-16 hours at room temperature, monitoring for completion.
-
Concentrate the reaction mixture to remove the dioxane.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the product.[15]
Protocol 3: Synthesis of benzyl N-(oxan-4-yl)carbamate
-
To a stirred solution of 4-aminotetrahydropyran (1.0 eq) in a mixture of THF and water (1:1, 10 vol), add sodium carbonate (2.0 eq).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product as necessary.[11]
Conclusion and Recommendations
The selection of an amine protecting group for the large-scale synthesis of 4-aminotetrahydropyran derivatives is a strategic decision with significant implications for process economics and efficiency.
-
2,2,2-Trifluoroethyl N-(oxan-4-yl)carbamate presents a potentially interesting alternative, particularly if the unique electronic properties of the trifluoroethyl group are advantageous for downstream transformations or the final product's biological activity. However, the higher anticipated cost of the protecting group reagent and potential challenges with fluorinated waste disposal are significant considerations. Its deprotection under potentially milder basic/nucleophilic conditions compared to other base-labile groups could be an advantage in certain synthetic routes.
-
tert-Butyl N-(oxan-4-yl)carbamate (Boc-protected) remains the workhorse for many applications due to the low cost and high availability of Boc-anhydride, straightforward and high-yielding protection protocol, and well-established, orthogonal acidic deprotection.[4][9][10] For many large-scale processes where acid lability is tolerated, the Boc group offers an excellent balance of cost and performance.
-
Benzyl N-(oxan-4-yl)carbamate (Cbz-protected) provides a robust protecting group with excellent stability to a wide range of conditions, and its removal via hydrogenolysis is very mild and clean.[8][16] However, the hazardous nature of benzyl chloroformate and the incompatibility of hydrogenolysis with certain functional groups can limit its applicability in some large-scale syntheses.
For drug development professionals, a thorough evaluation of the entire synthetic route, including the compatibility of subsequent steps with the deprotection conditions, is essential. While the TFE-carbamate is a less-explored option, its unique properties warrant consideration in cases where standard protecting groups prove suboptimal. For most routine large-scale applications, the Boc protecting group is likely to be the most cost-effective and practical choice , offering a well-understood, reliable, and economically viable solution.
References
-
Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. (n.d.). Retrieved from [Link]
- Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(22), 3736–3740.
-
DC Fine Chemicals. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
Loba Chemie. (2016, April 16). 2,2,2-TRIFLUOROETHANOL FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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- 2. 2,2,2-Trifluoroethyl chloroformate | Sigma-Aldrich [sigmaaldrich.com]
- 3. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. Amine synthesis by carbamate cleavage [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Di-tert-butyl dicarbonate = 98.0 GC 24424-99-5 [sigmaaldrich.com]
- 10. A14708.36 [thermofisher.com]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. dcfinechemicals.com [dcfinechemicals.com]
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- 14. carlroth.com [carlroth.com]
- 15. chemimpex.com [chemimpex.com]
- 16. Cbz-Protected Amino Groups [organic-chemistry.org]
Safety Operating Guide
Navigating the Disposal of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate: A Guide for Laboratory Professionals
As research and development in pharmaceuticals and life sciences advance, the synthesis and use of novel chemical compounds are becoming increasingly common. One such compound is 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate, a molecule that combines the structural features of a carbamate with a trifluoroethyl group. While its specific applications are proprietary to the research in which it is used, its structure necessitates a careful and informed approach to its handling and disposal. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate, ensuring the safety of laboratory personnel and the protection of our environment.
The dual-functional nature of this compound—a carbamate and a fluorinated organic molecule—places it into specific hazardous waste categories that require stringent disposal protocols. Carbamates, a class of compounds often used as pesticides, are noted for their potential toxicity.[1] The U.S. Environmental Protection Agency (EPA) has established specific Land Disposal Restrictions (LDR) for carbamate wastes, underscoring the need for proper treatment before disposal.[2] Furthermore, the presence of fluorine atoms classifies this compound as a halogenated organic substance. Such compounds must not be mixed with non-halogenated organic waste, as their incineration requires special facilities equipped to handle and neutralize the resulting acidic and toxic byproducts, such as hydrogen fluoride.[3][4][5]
This guide is designed to provide clarity and operational guidance for researchers. However, it is imperative to always consult the manufacturer-specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) department for guidelines that are specific to your location and facilities.
I. Immediate Safety & Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate and to use the appropriate Personal Protective Equipment (PPE).
A. Hazard Assessment:
While a specific, publicly available SDS for this compound is not readily found, an assessment of its structural components—a carbamate and a trifluoroethyl group—suggests the following potential hazards:
-
Toxicity: Carbamates can be toxic if ingested, inhaled, or absorbed through the skin.[1]
-
Irritation: Fluorinated compounds can cause skin and eye irritation.[3]
-
Environmental Hazard: Improper disposal can be harmful to aquatic life.[6]
B. Required Personal Protective Equipment (PPE):
A comprehensive approach to safety necessitates the following PPE:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against potential splashes of solutions containing the compound. |
| Hand Protection | Nitrile gloves | To prevent skin contact and absorption. |
| Body Protection | A standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | To be used in a certified chemical fume hood | To prevent the inhalation of any dust or aerosols. |
II. Step-by-Step Disposal Protocol
The proper disposal of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate involves a systematic approach to waste segregation and containment.
A. Waste Identification and Segregation:
-
Designate as Halogenated Organic Waste: Due to the presence of fluorine, this compound must be disposed of in a designated "Halogenated Organic Waste" container.[4] This is the most critical step, as mixing halogenated and non-halogenated waste streams can lead to dangerous reactions and complicates the disposal process.[5]
-
Solid vs. Liquid Waste:
-
Solid Waste: Unused or expired solid 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate should be placed directly into a designated, properly labeled solid halogenated organic waste container.
-
Liquid Waste: Solutions containing this compound should be placed in a designated liquid halogenated organic waste container.
-
B. Experimental Workflow for Waste Disposal:
The following workflow outlines the decision-making process for the proper disposal of this compound.
Figure 1: Decision workflow for the disposal of 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate.
C. Container Management:
-
Use Appropriate Containers: Ensure that the waste containers are made of a material compatible with the chemical and any solvents used.
-
Proper Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents, including "2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate" and any solvents.
-
Secure Storage: Keep the waste container sealed when not in use and store it in a well-ventilated area, away from incompatible materials.
D. Final Disposal:
Arrange for the disposal of the waste through your institution's certified hazardous waste management program. Do not attempt to dispose of this chemical through standard trash or down the drain.[4][7]
III. The Rationale Behind the Protocol: A Deeper Dive
Understanding the "why" behind these procedures is fundamental to fostering a strong safety culture.
-
The Halogenated Waste Stream: The trifluoroethyl group is key. During high-temperature incineration, the fluorine atoms can form hydrofluoric acid (HF), a highly corrosive and toxic gas.[3] Specialized incinerators for halogenated waste are equipped with "scrubbers" that neutralize these acidic gases before they are released into the atmosphere.
-
The Carbamate Classification: The EPA regulates carbamate wastes due to their potential toxicity and environmental impact.[2][8] By following these disposal guidelines, you are complying with federal regulations and ensuring that this class of compounds is managed responsibly.
-
Prohibition of Drain Disposal: Disposing of organic chemicals down the drain can lead to the contamination of waterways, harming aquatic ecosystems.[4][7] Additionally, it can damage plumbing and potentially lead to the formation of hazardous gases within the drainage system.
By adhering to these detailed procedures, you are not only ensuring your own safety and that of your colleagues but also contributing to the responsible stewardship of our environment. Always prioritize safety and when in doubt, seek guidance from your institution's safety professionals.
IV. References
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). Environmental Protection Agency. Retrieved from [Link]
-
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011, June 13). Federal Register. Retrieved from [Link]
-
2,2,2-trifluoroethyl carbamate. (n.d.). American Elements. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved from [Link]
-
Carbamates Waste Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Safety Data Sheet: Methyl carbamate. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]
-
2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate. (n.d.). American Elements. Retrieved from [Link]
-
Carbamate Pesticides Standard - Safety Data Sheet. (2024, August 23). Retrieved from [Link]
-
Laboratory Liquid Waste Disposal Flow Chart. (n.d.). Retrieved from [Link]
-
2,2,2-trifluoroethyl N-(2-chloro-4-fluorophenyl)carbamate. (n.d.). Appchem. Retrieved from [Link]
-
Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]
-
2,2,2- Trifluoroethanol MSDS. (2005, October 10). ScienceLab.com. Retrieved from [Link]
-
Right to Know - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). Retrieved from [Link]
-
2,2,2-trifluoroethyl n-[(2,2,2-trifluoroethoxy)carbonyl]carbamate. (n.d.). PubChem. Retrieved from [Link]
-
Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. Retrieved from [Link]
-
Carbamate Toxicity. (2023, May 1). StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. (2005). Organic Syntheses, 82, 147. Retrieved from [Link]
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- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. download.basf.com [download.basf.com]
- 7. chemos.de [chemos.de]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal Protective Equipment & Handling Guide: 2,2,2-Trifluoroethyl N-(oxan-4-yl)carbamate
Introduction: The "Unknown Hazard" Principle
As researchers, we often handle intermediates where specific toxicological data (LD50, chronic exposure limits) is evolving or absent. 2,2,2-trifluoroethyl N-(oxan-4-yl)carbamate is a prime example. While it is a valuable building block in drug discovery, its structure combines a carbamate motif (potential biological activity) with a trifluoroethyl group (enhanced lipophilicity and metabolic stability).
The Core Directive: Until specific toxicological data proves otherwise, this compound must be handled as a Category 3 Bioactive Agent . This guide moves beyond generic advice to provide a containment strategy based on the compound's physicochemical properties.
Structural Hazard Analysis (The "Why")
To select the right PPE, we must understand the molecule. We do not rely on missing data; we rely on structural alerts.
| Structural Motif | Chemical Property | Safety Implication |
| Carbamate Linkage | Hydrolytic stability; structural similarity to enzyme inhibitors. | Potential Bioactivity: Treat as a sensitizer and potential cholinesterase modulator. Avoid all skin contact.[1][2][3] |
| Trifluoroethyl Group | High lipophilicity; electron-withdrawing. | Skin Absorption: Fluorinated groups facilitate transport across lipid bilayers (skin). Standard latex gloves are insufficient. |
| Oxan-4-yl Ring | Tetrahydropyran derivative; generally stable. | Solubility: Increases solubility in organic solvents, increasing the risk of "carrier solvent" exposure (e.g., DMSO/DCM carrying the toxin through gloves). |
| Physical State | Solid / Powder. | Inhalation/Static: Fluorinated powders are prone to static charge, increasing the risk of aerosolization during weighing. |
PPE Selection Matrix
This matrix is designed for Zero-Contact handling.
| Body Zone | PPE Requirement | Technical Rationale |
| Respiratory | Primary: Chemical Fume Hood (Certified).Secondary (if outside hood): N95 or P100 Respirator. | Engineering controls are superior to respirators. The powder's static nature makes containment in a hood critical to prevent inhalation of micro-particles. |
| Hand Protection (Solids) | Double Nitrile Gloves (min 4 mil outer).Technique: Change outer pair immediately if contaminated.[1][4] | Nitrile provides adequate dry-particle protection. Double gloving ensures a backup barrier if the outer glove tears during spatula manipulation. |
| Hand Protection (Solutions) | Laminate (Silver Shield) Liners under Nitrile OR High-Grade Nitrile (8 mil) . | Once dissolved (especially in DCM or DMF), the solution can permeate standard nitrile in <5 minutes. Laminate liners provide broad chemical resistance. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1).Note: Safety glasses are insufficient for liquid handling.[4] | Goggles seal the eyes against vapors and splashes.[4][5] Carbamates can be severe eye irritants.[6] |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron (for liquid transfers >100mL). | Standard lab coats are porous. An apron protects the torso from saturation during spills. |
Operational Protocols
Phase A: Weighing & Transfer (The Critical Step)
Risk: Static-induced aerosolization of the fluorinated powder.
-
Engineering Check: Verify fume hood face velocity is 80–100 fpm.
-
Static Control: Use an anti-static gun or ionizer bar inside the hood before opening the vial. Fluorinated compounds often "jump" due to static.
-
Containment: Weigh inside a disposable secondary container (e.g., a larger weighing boat) to catch stray particles.
-
Solvent Addition: Add solvent to the solid slowly down the side of the vessel to minimize dusting.
Phase B: Reaction & Synthesis
Risk: Splash and vapor exposure.
-
Closed Systems: Perform all reactions in septa-sealed flasks. Vent through an oil bubbler or into a scrubber if heating.
-
Syringe Hygiene: When transferring solutions, use Luer-lock syringes to prevent needle pop-off.
-
Glove Check: Inspect gloves for swelling or discoloration every 30 minutes. Replace immediately if observed.
Phase C: Spill Management
Risk: Contamination of the lab environment.
-
Solid Spill: Do NOT sweep. Cover with wet paper towels (solvent-dampened) to suppress dust, then wipe up.
-
Liquid Spill: Cover with an absorbent pad. If the solvent is volatile (DCM/THF), evacuate the immediate area until vapors dissipate via the hood.
Waste Disposal & Deactivation[8][9]
Crucial Note on Fluorine: Fluorinated organics cannot be treated as standard organic waste in all jurisdictions due to the formation of HF (Hydrofluoric Acid) upon incineration if not properly scrubbed.
-
Segregation: Label the waste container clearly: "HALOGENATED ORGANIC WASTE - CONTAINS FLUORINE."
-
No Oxidizers: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream.
-
Deactivation (Small Scale): For trace residues in glassware, rinse with a dilute NaOH/Methanol solution to hydrolyze the carbamate (breaking the bioactive core) before final washing. Note: This generates fluoride ions; dispose of rinsate as halogenated waste.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for handling this compound based on its state (Solid vs. Solution).
Figure 1: Decision logic for PPE selection and handling based on the physical state of the fluorinated carbamate.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories.[3][7] ACS Committee on Chemical Safety. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS. (Relevant for fluorinated waste logic). [Link]
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. ei1.com [ei1.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
